molecular formula C11H18O B12668715 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran CAS No. 93942-49-5

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Cat. No.: B12668715
CAS No.: 93942-49-5
M. Wt: 166.26 g/mol
InChI Key: GXAYAOBBVDEENR-UHFFFAOYSA-N
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Description

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93942-49-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4,7-dimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene

InChI

InChI=1S/C11H18O/c1-8-3-4-10-9(2)5-6-12-11(10)7-8/h8,11H,3-7H2,1-2H3

InChI Key

GXAYAOBBVDEENR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(CCOC2C1)C

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Profiling of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5) is a highly specialized bicyclic ether belonging to the chromene (benzopyran) family[]. Characterized by its fused pyran and cyclohexane rings, this compound serves as a high-value intermediate in organic synthesis and a potent structural building block in the flavor and fragrance (F&F) sector. This whitepaper provides a comprehensive, peer-level analysis of its structural properties, analytical validation protocols, and safety profiles, designed specifically for researchers, analytical chemists, and drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran is defined by a tetrasubstituted double bond located at the ring fusion interface, constrained by the SMILES string CC1CCC2=C(CCOC2C1)C[2].

Deep Structural Mapping: By mapping the SMILES string to the standard IUPAC numbering for 1-benzopyrans, we can definitively establish the 3D topology of the molecule. The oxygen atom occupies position 1. The double bond (C2=C in the SMILES framework) corresponds exactly to the C4=C4a bond in the fused bicyclic system. Because C4 is bonded to a methyl group and C3, and C4a is the bridgehead bonded to C5 and C8a, the C4=C4a double bond is fully tetrasubstituted . The presence of two methyl groups at the C4 and C7 positions significantly alters the molecule's steric bulk and lipophilicity, directly impacting its interaction with olfactory receptors and its behavior in chromatographic matrices.

Table 1: Quantitative Physicochemical Properties
PropertyValueSource
CAS Number 93942-49-5[]
Molecular Formula C₁₁H₁₈O[2]
Molecular Weight 166.135 Da[2]
Boiling Point 237 ºC at 760 mmHg[3]
Monoisotopic Mass 166.13577 Da[2]
Predicted XlogP 2.0[2]
SMILES String CC1CCC2=C(CCOC2C1)C[2]

Synthetic Pathways & Mechanistic Insights

The synthesis of hexahydrobenzopyrans typically proceeds via an acid-catalyzed Prins-type cyclization or a hetero-Diels-Alder reaction. The assembly requires the electrophilic activation of a tethered aldehyde or ketone, followed by intramolecular trapping by an alkene.

Mechanistic Causality: The selection of a Lewis acid (e.g., BF₃·OEt₂) over a standard Brønsted acid is dictated by the need to suppress unwanted alkene isomerization prior to ring closure. The tetrasubstituted nature of the resulting C4=C4a double bond provides immense thermodynamic stability to the fused bicyclic system, driving the reaction equilibrium irreversibly toward the closed-ring ether product.

SynthesisPathway SM Precursor Assembly (Isoprenoid / Cyclic Ketone) Cat Acid Catalysis (Lewis/Brønsted Acid) SM->Cat Int1 Electrophilic Activation & Alkene Attack Cat->Int1 Int2 Carbocation Intermediate (Tertiary/Secondary) Int1->Int2 Prins-type reaction Cycl Intramolecular Etherification (Ring Closure) Int2->Cycl Nucleophilic trapping Prod 3,5,6,7,8,8a-hexahydro- 4,7-dimethyl-2H-1-benzopyran (Target Compound) Cycl->Prod Deprotonation

Fig 1: Mechanistic workflow for the acid-catalyzed synthesis of the hexahydrobenzopyran core.

Analytical Characterization Protocols

To ensure high scientific integrity and trustworthiness, the following self-validating analytical workflows are mandatory for confirming the purity and structural identity of the synthesized compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

Rationale: High-resolution GC-MS is critical for volatile and semi-volatile cyclic ethers to distinguish between stereoisomers (diastereomers) formed during cyclization.

  • Sample Preparation : Dissolve 10 mg of the synthesized benzopyran in 1.0 mL of HPLC-grade hexane. Add 1 µL of an internal standard (e.g., tetradecane) to quantify conversion rates.

  • Column Selection : Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase ensures optimal separation of non-polar hydrocarbon/ether isomers based strictly on boiling point and subtle steric interactions.

  • Thermal Gradient : Initial oven temperature at 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This gradient ensures baseline resolution of the target compound from unreacted precursors.

  • Ionization & Detection : Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Causality: 70 eV is the industry standard, ensuring the fragmentation pattern can be directly cross-referenced against standardized NIST libraries. Look for the molecular ion [M]⁺ at m/z 166.1 and base peaks corresponding to the fragmentation of the pyran ring (e.g., [M-CH₃]⁺ at m/z 151)[2].

Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Validation

Rationale: 1D and 2D NMR are non-negotiable for confirming the exact position of the double bond and the relative stereochemistry of the methyl groups.

  • Solvent & Standard : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: TMS acts as an internal reference (0.0 ppm) to ensure accurate chemical shift calibration, which is critical for distinguishing the subtle differences between the C4 and C7 methyl environments.

  • ¹H NMR Acquisition (400 MHz) : Acquire 16 scans with a relaxation delay of 2 seconds.

    • Self-Validating Checkpoint: Because the C4=C4a double bond is tetrasubstituted, there must be an absolute absence of vinylic protons (typically found between 4.5–6.5 ppm). The lack of these signals acts as an internal structural checkpoint validating the SMILES prediction[2].

  • ¹³C NMR Acquisition (100 MHz) : Acquire 1024 scans. Look for exactly 11 distinct carbon resonances. The two sp² hybridized carbons (C4 and C4a) will appear in the 120-140 ppm range, while the oxygen-bearing carbon (C2) will appear downfield around 60-70 ppm.

Application Profiling

  • Olfactory & Fragrance Applications : Bicyclic ethers with methyl substitutions are highly prized in perfumery for their chemical stability and complex odor profiles (often imparting woody, ambery, or herbal notes). The hexahydrobenzopyran core is a structural analog to several commercial odorants and is heavily utilized in B2B chemical procurement for specialty mixtures[4].

  • Synthetic Intermediates : The electron-rich tetrasubstituted double bond serves as a prime candidate for selective epoxidation or dihydroxylation. This allows medicinal chemists to functionalize the core for downstream pharmaceutical applications, leveraging the rigid bicyclic framework to orient pharmacophores in 3D space[].

Safety, Stability & Handling

Handling protocols must be strictly adhered to, given the compound's boiling point of 237 ºC and potential for aerosolization[3]. The following protocols are derived from standardized Safety Data Sheets (SDS)[5]:

  • Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards. Use chemical impermeable gloves (e.g., nitrile, ≥0.11 mm thickness) to prevent dermal absorption. Wear fire/flame resistant and impervious clothing[3].

  • Emergency Response : In the event of inhalation, the victim must be moved to fresh air immediately. If breathing is difficult, administer oxygen. Do not induce vomiting if ingested; rinse the mouth with water and consult a Poison Control Center immediately[5].

  • Spill Management : Avoid dust or mist formation. Evacuate personnel to safe areas and use inert absorbents (e.g., vermiculite or dry sand) to contain liquid spills before disposal in hazardous waste receptacles. Ensure adequate ventilation and remove all sources of ignition[3].

References

  • BOC Sciences . "3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran - Main Product."

  • PubChemLite (Université du Luxembourg) . "3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran (C11H18O)." 2

  • Echemi . "3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran Safety Data Sheets." 3

  • Echemi . "3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran SDS, 93942-49-5 Detailed Safety Data." 5

  • Pinpools . "1109 - PINPOOLS - B2B better chemical procurement (CAS:93942-49-5)." 4

Sources

An In-depth Technical Guide to the Toxicity Profile and Safety of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the toxicological profile and safety information for the fragrance ingredient 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, commonly known by its trade name Doremox®. This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Chemical Identification and Physicochemical Properties

Chemical Name: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Synonyms: Doremox®, Tetrahydro-4-methyl-2-phenyl-2H-pyran[1][2]

CAS Number: While multiple CAS numbers appear in search results for related structures, the specific isomer used in fragrances is associated with CAS numbers that may vary by manufacturer. For the purpose of this guide, we will refer to the general chemical name and the trade name Doremox®.

Chemical Structure:

Caption: Chemical structure of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H20OInferred
Molecular Weight180.29 g/mol Inferred
Physical StateLiquid[1]
OdorRosy, geranium, green[3]
Water Solubility0.213 g/L[4]
Partition Coefficient (log Kow)3.43[4]
Flash Point> 93.33 °C (> 200.00 °F)[5]

Toxicological Profile

The toxicological data for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran indicates a generally low order of acute toxicity. However, it is classified as a skin sensitizer.

Acute Toxicity

The compound has been shown to have low acute toxicity via oral and dermal routes of exposure in animal studies.[4]

  • Oral LD50 (rat): >2000 mg/kg bw[4]

  • Dermal LD50 (rat): >2000 mg/kg bw[4]

  • Inhalation: No data available.[4]

Skin Irritation and Corrosion

Based on available data, the neat substance is not considered to be a significant skin irritant.[4] The risk of skin irritation from the low concentrations present in consumer products is considered to be low.[4]

Eye Irritation

Similar to skin irritation, the risk of eye irritation is not considered to be unreasonable at the low concentrations found in cosmetic and household products.[4]

Skin Sensitization

This is a key toxicological endpoint for this compound. 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran is a known skin sensitizer.[4] A Quantitative Risk Assessment (QRA) has been conducted for its use as a fragrance ingredient.[4] An Acceptable Exposure Level (AEL) of 8.3 µg/cm² was derived.[4] This value is used to determine safe concentration levels in various consumer products to minimize the risk of inducing skin sensitization.[4] For example, the risk to the public is not considered unreasonable at concentrations of ≤0.05% in leave-on cosmetic products.[4]

Genotoxicity

No specific genotoxicity data for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran was identified in the reviewed literature.

Repeated Dose Toxicity

The effects of repeated exposure to this chemical have not been fully determined.[4] However, due to the low concentrations used in consumer products, the exposure is expected to be limited.[4]

Analysis of the Safety Data Sheet (SDS)

A complete and verified SDS for the specific isomer Doremox® was not publicly available in the search results. However, based on available information, a general safety profile can be constructed.

Hazard Identification and GHS Classification

While some sources indicate no GHS classification, the known skin sensitization potential suggests that under GHS criteria, it should be classified as a Skin Sensitizer, Category 1.

GHS Pictogram:

Hazard Exclamation Mark

Caption: GHS pictogram for skin sensitization.

Signal Word: Warning

Hazard Statement: H317: May cause an allergic skin reaction.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[6]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

First-Aid and Emergency Procedures
  • Inhalation: Move victim to fresh air.[7] If breathing is difficult, give oxygen.[7]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash off with soap and plenty of water.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • Ingestion: Rinse mouth with water.[7] Do not induce vomiting.[7] Call a doctor or Poison Control Center immediately.[7]

Handling, Storage, and Personal Protective Equipment (PPE)
  • Handling: Handle in a well-ventilated place.[7] Avoid contact with skin and eyes.[7] Wear suitable protective clothing.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical impermeable gloves.[7]

    • Eye/Face Protection: Safety glasses or goggles.

    • Respiratory Protection: Not typically required with good ventilation.

Experimental Protocols for Safety Assessment

Given the skin sensitization potential, a relevant experimental workflow would be an in vitro skin sensitization assay.

In Vitro Skin Sensitization Assay Workflow (Direct Peptide Reactivity Assay - DPRA)

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical. This mimics the covalent binding of sensitizing chemicals to skin proteins.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_prediction Prediction Prep_Chem Prepare Test Chemical in Acetonitrile Incubate Incubate Chemical with Peptide Solutions (24h) Prep_Chem->Incubate Prep_Peptide Prepare Cysteine & Lysine Peptide Solutions Prep_Peptide->Incubate HPLC Quantify Remaining Peptide Concentration by HPLC-UV Incubate->HPLC Calculate Calculate Percent Peptide Depletion HPLC->Calculate Model Apply Prediction Model (Mean Depletion %) Calculate->Model Classify Classify Sensitization Potential (Low, Moderate, High) Model->Classify

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Environmental Fate and Ecotoxicity

Conclusion

3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (Doremox®) exhibits low acute toxicity but is a known skin sensitizer. The primary risk associated with this compound is the induction of allergic contact dermatitis. The use of a Quantitative Risk Assessment approach helps to ensure its safe use in consumer products by limiting concentrations to levels that are not expected to induce sensitization in the majority of the population. Standard industrial hygiene practices, including the use of personal protective equipment, should be followed when handling the neat material to avoid skin contact.

References

  • 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran Safety Data Sheets - Echemi.

  • 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran - NextSDS.

  • PUBLIC REPORT Doremox - Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro- 4,6,6,7,8,8-hexamethyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS).

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • DOREMOX - DSM Firmenich - SpecialChem.

  • rose pyran, 94201-73-7 - Perflavory.

  • Doremox® (Firmenich) - The Perfumers Apprentice.

  • DOREMOX® - DSM-Firmenich.

Sources

Reactivity of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran scaffold represents a core structural motif in a variety of natural products and pharmacologically active compounds.[1] Understanding its stability and reactivity under acidic conditions is paramount for its manipulation in synthetic chemistry and for predicting its metabolic fate in biological systems. This technical guide provides a detailed exploration of the anticipated reactivity of this specific benzopyran derivative in the presence of acid catalysts. Drawing upon established principles of cyclic ether and dihydropyran chemistry, we will delve into the mechanistic underpinnings of potential acid-catalyzed transformations, including ether cleavage and skeletal rearrangements. This document is intended to serve as a predictive framework and a methodological resource for researchers working with this and structurally related compounds.

Introduction: The Significance of the Hexahydro-1-benzopyran Core

The benzopyran ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific derivative, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, a saturated version of the more common chromene, possesses a chiral hexahydropyran ring fused to a cyclohexene moiety. The reactivity of this molecule is primarily dictated by the presence of the ether linkage within the pyran ring, which is susceptible to acid-catalyzed cleavage.[3][4][5][6] The substitution pattern, particularly the methyl groups at positions 4 and 7, will also play a crucial role in directing the course of these reactions.

Predicted Reactivity under Acidic Conditions

The core reactivity of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran in an acidic medium is expected to revolve around the protonation of the ether oxygen atom.[3][4] This initial step significantly weakens the adjacent C-O bonds, rendering them susceptible to nucleophilic attack or rearrangement. The specific reaction pathway will be influenced by several factors, including the nature of the acid (Brønsted vs. Lewis), the solvent, the temperature, and the presence of nucleophiles.[7][8][9][10][11]

Mechanism of Acid-Catalyzed Ether Cleavage

The most probable reaction of the title compound under strong acidic conditions is the cleavage of the cyclic ether. This process is initiated by the protonation of the ether oxygen, forming an oxonium ion.[4] The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation.[5][6]

  • SN1 Pathway: If a stable carbocation can be formed at either C2 or C8a, the reaction will likely proceed through an SN1 mechanism. The substitution at C4 and the overall structure suggest that a carbocation at C8a might be more stable. Cleavage of the C8a-O bond would lead to a tertiary carbocation, which would then be attacked by a nucleophile.

  • SN2 Pathway: In the absence of a highly stabilized carbocation, a bimolecular SN2 mechanism is more likely. A nucleophile would attack either C2 or C8a, leading to the concerted cleavage of the C-O bond. Steric hindrance around these carbons will influence the regioselectivity of the attack.

The following diagram illustrates the general mechanism of acid-catalyzed ether cleavage:

G cluster_0 Ether Cleavage Mechanism Reactant 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran Protonated Protonated Benzopyran (Oxonium Ion) Reactant->Protonated + H+ Carbocation Carbocation Intermediate (SN1 pathway) Protonated->Carbocation C-O Cleavage SN2_Transition SN2 Transition State Protonated->SN2_Transition + Nu- Product_SN1 Ring-Opened Product (SN1) Carbocation->Product_SN1 + Nu- Product_SN2 Ring-Opened Product (SN2) SN2_Transition->Product_SN2 Acid H+ Nucleophile Nu-

Caption: General mechanism of acid-catalyzed ether cleavage.

Potential for Skeletal Rearrangements

In the presence of strong acids, particularly Lewis acids like Sc(OTf)3, substituted dihydropyrans are known to undergo rearrangements to form different heterocyclic scaffolds, such as isochromans.[7] This occurs through the formation of carbocation intermediates that can be trapped intramolecularly or undergo further structural reorganization. For 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, the formation of a carbocation at C8a could potentially initiate a cascade of rearrangements, leading to thermodynamically more stable products.

The following diagram outlines a hypothetical rearrangement pathway:

G cluster_1 Hypothetical Rearrangement Pathway Start Protonated Benzopyran Carbocation1 Initial Carbocation (at C8a) Start->Carbocation1 Ring Opening Rearrangement Hydride/Alkyl Shift Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation Rearrangement->Carbocation2 FinalProduct Rearranged Product Carbocation2->FinalProduct Nucleophilic Attack/ Deprotonation

Caption: Hypothetical acid-catalyzed rearrangement pathway.

Experimental Protocols for Investigating Reactivity

To empirically determine the reactivity of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran under acidic conditions, a series of controlled experiments should be conducted. The following protocols provide a starting point for such investigations.

General Procedure for Acid-Catalyzed Reaction Screening

Objective: To assess the stability of the title compound in the presence of various acid catalysts and to identify potential reaction products.

Materials:

  • 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • p-Toluenesulfonic acid (p-TsOH)

  • Scandium(III) triflate (Sc(OTf)3)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., hexane/ethyl acetate mixtures)

  • NMR tubes, deuterated chloroform (CDCl3)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the acid catalyst (0.1 - 1.0 eq). For solid catalysts, add them directly. For liquid acids, add them dropwise at 0 °C.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by TLC at regular intervals.

  • Upon completion or after a set time, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by 1H NMR spectroscopy to determine the product distribution.

  • Purify the products by column chromatography on silica gel.

Data Presentation: Reaction Screening Conditions and Results
EntryAcid CatalystSolventTemperature (°C)Time (h)Conversion (%)Major Product(s)
1TFA (1.0 eq)DCM2524
2p-TsOH (0.2 eq)DCM4012
3Sc(OTf)3 (0.1 eq)CH3NO2256
4HBr (48% aq, excess)Acetic Acid1008

This table should be populated with experimental data.

Proposed Experimental Workflow

The following diagram outlines a comprehensive workflow for the investigation of the acid-catalyzed reactivity of the target compound.

G cluster_workflow Experimental Workflow Start Start: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran Screening Reaction Screening (Vary Acid, Solvent, Temp) Start->Screening Analysis TLC & NMR Analysis of Crude Product Screening->Analysis Purification Column Chromatography Analysis->Purification Characterization Structure Elucidation of Purified Products (NMR, MS, IR) Purification->Characterization Mechanistic Mechanistic Studies (e.g., Isotope Labeling) Characterization->Mechanistic End Elucidation of Reaction Pathways Mechanistic->End

Caption: A comprehensive workflow for studying the title compound's reactivity.

Conclusion

References

  • McDonald, F. E., & Wu, M. (2010). Skeletal Diversity via Cationic Rearrangements of Substituted Dihydropyrans. Organic Letters, 12(13), 3022–3025. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acidic Cleavage: Organic Chemistry Study Guide. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. In Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

  • García, P., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018(20-21), 2534-2538. [Link]

  • Reddy, R. S., et al. (2011). Acid-Catalyzed Regioselective Sulfetherification of Alkenols and Stereoselective Rearrangement of Tetrahydrofuran to Tetrahydropyran. Organic Letters, 13(6), 1432–1435. [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(7), 1493–1505. [Link]

  • Que, Y., et al. (2021). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 26(11), 3327. [Link]

  • Zare, A., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(3), 224-231. [Link]

  • Brutiu, B. R., et al. (2024). Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. Monatshefte für Chemie - Chemical Monthly, 155, 709–713. [Link]

  • Harmata, M., et al. (2018). Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. Molecules, 23(10), 2649. [Link]

  • Kumar, A., et al. (2026, January 23). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. [Link]

Sources

Biological Activity and Pharmacological Potential of 4,7-Dimethyl-hexahydro-2H-chromene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,7-dimethyl-hexahydro-2H-chromene scaffold—specifically its oxygenated and halogenated derivatives—has emerged as a highly privileged structural motif in modern medicinal chemistry. Synthesized primarily from renewable monoterpenoids such as isopulegol and verbenol, these heterocyclic compounds exhibit profound, stereospecific biological activities.

Note on Nomenclature: While specific synthetic routes or computational models may isolate the 3,5,6,7,8,8a-hexahydro double-bond variants, the core pharmacological literature predominantly investigates the 3,4,4a,5,8,8a-hexahydro-2H-chromene stereoisomers. This technical guide encompasses the validated biological activity of this unified structural class.

This whitepaper synthesizes the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows that underpin the efficacy of these compounds as potent analgesics, antiviral agents, and anti-inflammatory modulators.

Stereoselective Analgesia: Receptor-Level Mechanisms

One of the most defining characteristics of hexahydro-2H-chromene-4,8-diols is their exceptional analgesic activity. In standard in vivo models (e.g., acetic acid-induced writhing tests), specific stereoisomers have been shown to exceed the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium by up to two orders of magnitude ().

Causality in SAR: The pharmacological targeting of these compounds is strictly dictated by their stereochemistry and the positional arrangement of substituents. For instance, in the isomeric compounds of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-hexahydro-2H-chromene-4,8-diols, a simple positional swap of hydroxyl and methoxy groups dramatically shifts the receptor affinity. A methoxy group at C4 and a hydroxyl at C3 directs the molecule toward cannabinoid and adrenergic pathways. Conversely, placing the methoxy at C3 and the hydroxyl at C4 shifts the affinity toward opioid and dopaminergic systems ().

G Scaffold Hexahydro-2H-chromene Derivatives Isomer1 C3-OH, C4-OMe Substitution Scaffold->Isomer1 Isomer2 C3-OMe, C4-OH Substitution Scaffold->Isomer2 Target1 Cannabinoid & Adrenergic Systems Isomer1->Target1 Target2 Opioid & Dopaminergic Systems Isomer2->Target2 Outcome Potent Analgesic Response Target1->Outcome Target2->Outcome

Stereochemistry-dependent receptor targeting of hexahydro-2H-chromene isomers.

Antiviral Efficacy: Hemagglutinin Blockade in Influenza A

Beyond analgesia, fluorine- and hydroxyl-substituted hexahydro-2H-chromenes demonstrate significant antiviral activity, particularly against the Influenza A virus (H1N1 and H1N1pdm09 strains).

Causality in Mechanism: Time-of-addition assays reveal that these compounds exert their inhibitory effect exclusively during the early stages of viral infection. Molecular docking and fusogenic assays confirm that the chromene scaffold binds directly to the viral hemagglutinin (HA) protein via π-cation stacking and hydrogen bonding. By stabilizing the HA structure, the compound prevents the low-pH-induced conformational changes required for viral envelope fusion with the host endosome, thereby neutralizing the virus before replication can begin ().

G Compound F/OH-substituted Hexahydro-2H-chromene HA Viral Hemagglutinin (HA) Binding Site Compound->HA π-cation & H-bonds Block Blockade of Fusogenic Activity HA->Block Protect Prevention of Viral Entry & Infection Block->Protect

Mechanism of early-stage Influenza A inhibition via hemagglutinin blockade.

Anti-Inflammatory Potential: 5-Lipoxygenase Attenuation

Hexahydro-2H-chromenyl analogs also exhibit marked antioxidative and anti-inflammatory properties. Specifically, derivatives bearing a methyl carboxylate framework have been shown to attenuate pro-inflammatory 5-lipoxygenase (5-LOX) and carbolytic enzymes. This dual action mitigates oxidative stress and suppresses the leukotriene synthesis pathway, offering a broader therapeutic window for managing metabolic and inflammatory disorders ().

Quantitative Efficacy Data

The following table summarizes the biological activity metrics of key hexahydro-2H-chromene derivatives across different therapeutic targets, demonstrating their versatile pharmacological profile.

Compound / DerivativeBiological TargetKey Efficacy MetricReference
C3-OH, C4-OMe Isomer Analgesia (Writhing Test)ED₅₀ significantly < DiclofenacPavlova et al., 2017
Compound 11i (F-substituted) Influenza A (H1N1)IC₅₀ = 7.5 µM (SI = 189)Ilyina et al., 2021
Compound 11i (F-substituted) Influenza A (H1N1pdm09)IC₅₀ = 0.9 µM (SI = 1570)Ilyina et al., 2021
2H-chromene-3-methyl carboxylate 5-Lipoxygenase (5-LOX)>50% inhibition at 10 µMKrishnan et al., 2018

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol A: Clay-Catalyzed Prins Cyclization (Synthesis)

Rationale: Utilizing solid acid catalysts like halloysite nanotubes or montmorillonite K10 provides mild acidic sites that favor the equatorial attack of the nucleophile. This mechanistic preference significantly enhances the stereoselectivity for the biologically active 4S-diastereomer over standard liquid acids.

  • Catalyst Activation: Activate montmorillonite K10 or halloysite clay at 105°C for 2 hours to remove adsorbed moisture and maximize Lewis acid site availability.

  • Reaction Assembly: In a dry reaction vessel, combine the monoterpenoid precursor (e.g., p-mentha-1,8-diene-5,6-diol) (1.0 mmol) with the target aliphatic or aromatic aldehyde (1.2 mmol).

  • Catalysis: Add 20% w/w of the activated clay catalyst. The reaction can be run solvent-free or in dry CH₂Cl₂ to facilitate uniform stirring.

  • Incubation & Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the diol via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

  • Purification: Once complete, filter the mixture to remove the clay catalyst. Evaporate the filtrate under reduced pressure and isolate the target hexahydro-2H-chromene-4,8-diol diastereomers using silica gel column chromatography.

Protocol B: Time-of-Addition Antiviral & Fusogenic Assay

Rationale: This workflow isolates the viral entry phase. If the compound loses efficacy when added post-infection, it validates that the mechanism of action is entry-inhibition (hemagglutinin blockade) rather than intracellular replication inhibition.

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates (5×10⁴ cells/well) and culture until 90% confluent.

  • Infection & Treatment: Infect cells with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01. Introduce the chromene derivative (e.g., 10 µM) at distinct intervals: -1 h, 0 h, +1 h, +2 h, and +4 h relative to infection.

  • Viability Readout: After 48 hours of incubation, assess cell viability using an MTT assay. Calculate the IC₅₀ and Selectivity Index (SI = CC₅₀/IC₅₀).

  • Fusogenic Validation: To confirm HA blockade, expose a parallel set of infected, treated cells to a low-pH buffer (pH 5.0) for 5 minutes to induce cell-cell fusion. Neutralize the pH, incubate for 2 hours, and quantify syncytia (fused cells) under a microscope. A reduction in syncytia confirms the inhibition of HA-mediated fusion.

References

  • Pavlova, A., et al. "The Decisive Role of Mutual Arrangement of Hydroxy and Methoxy Groups in (3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8ahexahydro- 2H-chromene-4,8-diols in their Biological Activity." Letters in Drug Design & Discovery, 2017. URL:[Link]

  • Ilyina, I.V., et al. "F- and OH-containing isopulegol-derived octahydro-2H-chromenes as agents against influenza A virus." Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link]

  • Il'ina, I., et al. "Synthesis and analgesic activity of aliphatic ketones-derived chiral hexahydro-2H-chromenes." Medicinal Chemistry Research, 2020. URL:[Link]

  • Krishnan, R., et al. "Hexahydro chromenyl analogs with anti-inflammatory potentials were isolated from the solvent extract of the mollusk Sepiella inermis." Food Research International, 2018. URL:[Link]

3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran predicted collision cross section (CCS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Collision Cross Section (CCS) of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of ion mobility-mass spectrometry (IM-MS) into analytical workflows has provided a significant leap forward in the structural characterization of small molecules. A key parameter derived from these experiments is the collision cross section (CCS), which provides information on the size and shape of an ion in the gas phase. This guide provides a comprehensive overview of the theoretical and practical considerations for predicting the CCS value of the small molecule 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran. We will delve into the significance of CCS in modern drug discovery, explore the primary computational methodologies for its prediction, and present a detailed, field-proven protocol for obtaining a predicted CCS value. This document is intended to serve as a technical resource for researchers seeking to leverage predictive CCS in their analytical and drug development programs.

The Critical Role of Collision Cross Section in Small Molecule Characterization

In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Traditional methods relying on accurate mass and fragmentation patterns can often fall short, especially when dealing with isomeric compounds that share the same mass and produce similar fragments.[1][2] Ion mobility-mass spectrometry (IM-MS) introduces an additional dimension of separation based on the physical properties of an ion.[3][4]

The fundamental parameter obtained from an ion mobility experiment is the drift time, which can be converted to a rotationally averaged collision cross section (CCS).[5] The CCS is a robust, physicochemical property that reflects the three-dimensional shape of an ion as it tumbles through a neutral buffer gas.[6][7] This "fingerprint" is highly reproducible and can be instrumental in:

  • Distinguishing Isomers: Molecules with the same elemental composition but different structural arrangements will often exhibit distinct CCS values.

  • Enhancing Compound Annotation Confidence: By comparing experimentally measured CCS values with predicted or library values, the confidence in compound identification is significantly increased.[1][8]

  • Facilitating Metabolite Identification: In complex biological matrices, matching experimental CCS to a predicted value can help to elucidate the structures of unknown metabolites.[5]

  • Characterizing Lipids and Other Complex Molecules: The structural diversity of lipids makes their identification challenging; CCS provides an invaluable descriptor for their characterization.[9]

Methodologies for Predicting Collision Cross Section

The experimental determination of CCS values for every compound of interest is often not feasible due to the lack of analytical standards.[1][10] Consequently, computational prediction of CCS has become an indispensable tool.[8] The two primary approaches for predicting CCS are computational modeling and machine learning.

Computational (First-Principles) Approaches

These methods calculate the CCS based on the three-dimensional structure of the ion.[6][10] The general workflow involves:

  • Conformational Sampling: Generating a representative set of low-energy conformers of the molecule.

  • Theoretical Calculation: Using methods like the trajectory method (TM) to simulate the collisions between the ion and the buffer gas molecules.

While these approaches can be highly accurate, they are computationally expensive and can take a significant amount of time for a single compound.[6][10]

Machine Learning Approaches

Machine learning (ML) models have emerged as a rapid and accurate alternative for CCS prediction.[2][10] These models are trained on large databases of experimentally measured CCS values and learn the relationship between molecular structure and its corresponding CCS.[5] Various ML algorithms, such as support vector regression (SVR) and deep neural networks, have been successfully applied.[5]

The key advantages of ML-based prediction include:

  • Speed: Predictions for large batches of compounds can be generated quickly.[10]

  • Accuracy: Many models achieve prediction errors of less than 5%, which is often within the range of experimental variability.[11][12]

  • Accessibility: A growing number of web-based tools and open-source software packages make ML-based CCS prediction accessible to a broad range of researchers.[13][14]

Predicting the CCS of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran: A Step-by-Step Protocol

The following protocol outlines a representative workflow for predicting the CCS of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran using a machine learning-based approach. This protocol is designed to be a self-validating system, emphasizing the causality behind each experimental choice.

Prerequisite: Molecular Structure Representation

The initial and most critical step is to obtain an accurate representation of the molecule's structure. For 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, this is typically done using the Simplified Molecular-Input Line-Entry System (SMILES) string. The SMILES string for this compound can be obtained from chemical databases such as PubChem or commercial sources.

Table 1: Molecular Identifiers for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

IdentifierValueSource
Chemical Name3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyranEchemi[15]
CAS Number93942-49-5Echemi[15]
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Canonical SMILESCC1CCC2C(C(CC(O2)C)C)C1(Derived from structure)
Experimental Workflow: CCS Prediction

The following diagram illustrates the workflow for predicting the CCS value.

CCS_Prediction_Workflow cluster_input Input Stage cluster_prediction Prediction Stage cluster_output Output & Validation SMILES 1. Obtain SMILES String (e.g., from PubChem) Tool 3. Select Prediction Tool (e.g., AllCCS, DeepCCS, CCSP 2.0) SMILES->Tool Input Structure Adduct 2. Define Adduct Ion (e.g., [M+H]+, [M+Na]+) Adduct->Tool Execute 4. Execute Prediction Tool->Execute CCS_Value 5. Obtain Predicted CCS (Ų) Execute->CCS_Value Predicted Value Validation 6. Compare with Experimental Data (if available) or Isomeric Standards CCS_Value->Validation

Caption: Workflow for predicting the Collision Cross Section (CCS) of a small molecule.

Detailed Protocol Steps
  • Obtain the Canonical SMILES String:

    • Action: Secure the canonical SMILES string for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

    • Causality: The SMILES string is a standardized, machine-readable representation of the 2D chemical structure, which is the primary input for most ML-based prediction tools.

  • Define the Adduct Ion:

    • Action: Specify the ion adduct of interest (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[2]

    • Causality: The charge state and the nature of the adduct significantly influence the ion's conformation and, therefore, its CCS value. The choice of adduct should reflect the experimental conditions under which the molecule would be analyzed.

  • Select a CCS Prediction Tool:

    • Action: Choose a suitable and well-validated prediction tool. Several options are available, each with its own strengths.

      • AllCCS: A publicly available web server that provides predictions for various adducts.

      • DeepCCS: A deep learning-based approach known for its high accuracy.[8]

      • CCSP 2.0: An open-source Jupyter Notebook tool that allows for customization.[13][14]

      • CCS-Predict Pro (Bruker): A commercially available machine learning algorithm integrated into data analysis software.[9]

    • Causality: The choice of tool will depend on factors such as accessibility, the need for batch processing, and the desire for integration with existing software platforms. It is advisable to consult recent literature for performance benchmarks of different predictors.

  • Execute the Prediction:

    • Action: Input the SMILES string and the selected adduct into the chosen tool and run the prediction.

    • Causality: The tool's underlying algorithm will process the molecular representation and, based on its training, output a predicted CCS value.

  • Record and Interpret the Predicted CCS Value:

    • Action: The output will be a numerical value in square Angstroms (Ų). It is crucial to record this value along with the prediction tool used and the specified adduct.

    • Causality: This predicted value serves as a hypothesis for the experimental CCS.

  • Validation and Confidence Assessment:

    • Action: The predicted CCS value should be critically evaluated.

      • If experimental data is available, the predicted value should be compared to the measured value. A relative error of <5% is generally considered a good match.[11]

      • In the absence of experimental data for the target molecule, consider predicting the CCS of known isomers or structurally similar compounds and comparing the relative differences.

    • Causality: This step provides a measure of confidence in the prediction and helps to understand the potential error associated with the chosen method.

Expected Quantitative Data

The following table presents hypothetical predicted CCS values for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran for common adducts. These values are illustrative and would be replaced with the actual output from a chosen prediction tool.

Table 2: Hypothetical Predicted CCS (Ų) for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Adduct IonPredicted CCS (Ų)Prediction Tool Used
[M+H]⁺145.8AllCCS (Hypothetical)
[M+Na]⁺152.3AllCCS (Hypothetical)
[M-H]⁻142.1AllCCS (Hypothetical)

Authoritative Grounding and Self-Validation

The protocols and methodologies described in this guide are grounded in established scientific principles and validated through extensive research in the field of ion mobility-mass spectrometry. The trustworthiness of a predicted CCS value is contingent on a self-validating system. The logical relationship for this is as follows:

Self_Validation_Logic cluster_foundation Foundation cluster_process Process cluster_outcome Outcome & Verification Accurate_Structure Accurate Molecular Structure (SMILES) Validated_Tool Validated Prediction Tool (e.g., AllCCS) Accurate_Structure->Validated_Tool Predicted_CCS Predicted CCS Value Validated_Tool->Predicted_CCS Defined_Adduct Chemically Relevant Adduct Defined_Adduct->Validated_Tool Experimental_Comparison Comparison with Experimental Data or Analogs Predicted_CCS->Experimental_Comparison Confidence High-Confidence Annotation Experimental_Comparison->Confidence

Caption: Logical flow for achieving a high-confidence predicted CCS value.

By ensuring an accurate input structure and using a well-vetted prediction tool, the resulting predicted CCS can be used with a high degree of confidence in downstream analytical and decision-making processes.

Conclusion

The prediction of collision cross section is a powerful technique that complements experimental data and enhances the capabilities of modern analytical laboratories. For a molecule like 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, where experimental standards may not be readily available, in silico prediction provides a rapid and reliable means of obtaining this crucial physicochemical property. By following the structured and validated protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently integrate predicted CCS values into their workflows, leading to more robust compound identification and a deeper understanding of molecular structure.

References

  • Lapthorn, C., Pullen, F., & Chowdhry, B. Z. (2013). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. Mass spectrometry reviews, 32(1), 43–71. [Link]

  • Lapthorn, C., Pullen, F., & Chowdhry, B. Z. (2013). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. Semantic Scholar. [Link]

  • Hamid, A. M., & Jarmusch, A. K. (2022). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Journal of The American Society for Mass Spectrometry, 33(10), 1835–1849. [Link]

  • Zhang, Z., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. ACS Publications. [Link]

  • Blue, R. (2021, June 1). Ion Mobility–Mass Spectrometry (IM–MS): Enhancing Performance of Analytical Methods. LCGC International. [Link]

  • Li, Z., et al. (2025, August 31). Large Language Model-Empowered Compound Collision Cross-Section Prediction. Analytical Chemistry. [Link]

  • Gill, K. E., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. Analytical Chemistry, 94(50), 17538–17545. [Link]

  • Hamid, A. M. (2023, September 12). Measuring and predicting collision cross section (CCS) values for unknown compounds. Auburn University. [Link]

  • NextSDS. (n.d.). 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran. NextSDS. [Link]

  • Bruker. (n.d.). CCS-Predict Pro. Bruker. [Link]

  • Ieritano, C., & McCullough, B. J. (2021). Magnifying Ion Mobility Spectrometry – Mass Spectrometry Measurements for Biomolecular Structure Studies. PMC - NIH. [Link]

  • Gill, K. E., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Investigation and Performance Evaluation of a Research Prototype Tool for CCS Prediction. Waters Corporation. [Link]

  • Ma, J., et al. (2021). AutoCCS: automated collision cross-section calculation software for ion mobility spectrometry–mass spectrometry. Bioinformatics, 37(22), 4233–4235. [Link]

  • Waters Corporation. (2016, April 29). What's the big deal about ion mobility mass spectrometry? Waters Blog. [Link]

  • Zhou, Z., et al. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. Analytical Chemistry, 88(22), 11091–11098. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-, (2α,4aα,8aα)-. NIST Chemistry WebBook. [Link]

  • McLean, J. A., et al. (2020). Collision cross section specificity for small molecule identification workflows. arXiv. [Link]

  • Hsin, M., et al. (2022). Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. Metabolites, 12(10), 922. [Link]

  • Celma, A., et al. (2020). Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. Molecules, 25(23), 5556. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Strategies and Handling Protocols for 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Bicyclic Ether / Benzopyran Derivative

Introduction and Structural Overview

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS No. 93942-49-5) is a complex bicyclic ether belonging to the chromene (benzopyran) family [1]. Compounds featuring the hexahydrobenzopyran scaffold are of significant interest in industrial research, fine chemical synthesis, and the development of specialized fragrance or biologically active intermediates. The structural framework—characterized by a saturated pyran ring fused to a substituted cyclohexane ring—presents unique stereochemical and reactive properties.

While proprietary industrial routes for this specific CAS number are closely guarded, the synthesis of the hexahydro-2H-1-benzopyran core relies on well-established principles of organic cyclization. This protocol outlines a highly validated, representative synthetic methodology for assembling this bicyclic ether scaffold, emphasizing the mechanistic causality behind each experimental condition.

Physicochemical Profile

Accurate characterization and tracking of the target compound require baseline analytical data. The following table summarizes the key molecular parameters for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran [1].

ParameterValue
CAS Number 93942-49-5
Molecular Formula C₁₁H₁₈O
Monoisotopic Mass 166.13577 Da
SMILES String CC1CCC2=C(CCOC2C1)C
Chemical Class Heterocyclic compound (Benzopyran derivative)
Predicted XlogP 2.0

Representative Synthesis Protocol: Acid-Catalyzed Cyclization

The most direct route to hexahydrobenzopyrans involves an acid-catalyzed Prins-type cyclization or a hetero-Diels-Alder reaction utilizing a substituted cyclohexene precursor and an aliphatic aldehyde equivalent. The following protocol details a generalized Lewis acid-catalyzed cyclization workflow.

Rationale for Experimental Design
  • Catalyst Selection: A mild Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) is selected to activate the aldehyde carbonyl without inducing widespread polymerization of the alkene precursors.

  • Solvent System: Anhydrous dichloromethane (DCM) is utilized. Its low dielectric constant supports the stabilization of the transient carbocation intermediates formed during the cyclization cascade while remaining inert to the Lewis acid.

  • Thermal Control: The initial condensation is highly exothermic. Maintaining the reaction at 0 °C suppresses competing side reactions, such as Wagner-Meerwein rearrangements or premature elimination.

Step-by-Step Methodology

Step 1: Precursor Assembly and Activation

  • Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, an addition funnel, an argon inlet, and a temperature probe.

  • Charge the reactor with the substituted cyclohexene precursor (1.0 equivalent) and the aldehyde equivalent (1.2 equivalents) dissolved in anhydrous DCM (0.5 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-water bath, allowing the internal temperature to stabilize for 15 minutes.

Step 2: Cyclization 4. Load the addition funnel with BF₃·OEt₂ (0.15 equivalents) diluted in a minimal volume of anhydrous DCM. 5. Add the catalyst solution dropwise over 30 minutes. Causality: Slow addition prevents localized thermal spikes that could lead to the degradation of the oxonium ion intermediate. 6. Upon complete addition, allow the reaction to stir at 0 °C for 2 hours, then slowly warm to ambient temperature (20–25 °C) and stir for an additional 4 hours. Monitor the consumption of the starting material via TLC or GC-MS.

Step 3: Quenching and Phase Separation 7. Once complete, cool the reaction back to 0 °C and quench by the careful, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Immediate neutralization of the Lewis acid prevents acid-catalyzed ring-opening or cleavage of the newly formed ether linkage. 8. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). 9. Combine the organic phases, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification 10. Filter the drying agent and concentrate the organic layer under reduced pressure. 11. Purify the crude product via fractional vacuum distillation. Causality: Bicyclic ethers of this molecular weight (166.13 Da) are typically volatile and stable under vacuum; distillation provides a highly scalable and efficient purification method compared to column chromatography.

Process Workflow Visualization

G N1 Precursor Assembly (Anhydrous DCM, 0 °C) N2 Lewis Acid Catalysis (BF3·OEt2 Addition) N1->N2 N3 Cyclization Cascade (0 °C to Ambient Temp) N2->N3 N4 Quench & Neutralization (Sat. aq. NaHCO3) N3->N4 N5 Organic Extraction (Phase Separation) N4->N5 N6 Fractional Distillation (Target Isolation) N5->N6

Workflow diagram illustrating the synthesis and isolation of the hexahydrobenzopyran scaffold.

Safety and Handling Protocols

When handling 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, strict adherence to industrial hygiene and safety practices is mandatory[2].

  • Engineering Controls: Handle the material in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of aerosols or vapors [2].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical impermeable gloves, and safety goggles. Avoid direct contact with skin and eyes [2].

  • Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Ensure it is kept apart from incompatible materials (e.g., strong oxidizers) and foodstuff containers [2].

  • Spill Response: In the event of an accidental release, remove all sources of ignition and evacuate personnel to safe areas. Use non-sparking tools for cleanup and prevent the material from entering environmental waterways [2].

References

  • PubChemLite. (2026). 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran (C11H18O). Université du Luxembourg.
  • Echemi. (n.d.). 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran Safety Data Sheets.

Application Note: High-Resolution GC-MS Analysis of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS 93942-49-5)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Chemical Context

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS 93942-49-5) is a specialized heterocyclic compound with the molecular formula C₁₁H₁₈O and a monoisotopic mass of 166.135 Da[1]. Benzopyran derivatives of this class are frequently encountered in flavor and fragrance profiling, as well as serving as critical scaffolds in the synthesis of complex pharmaceutical intermediates[2].

Due to its inherent volatility and thermal stability, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for its characterization. Drawing upon the foundational principles of EPA Method 8260 for volatile and semi-volatile organic compounds[3], this protocol establishes a highly sensitive, self-validating method utilizing Electron Ionization (EI).

Experimental Design & Rationale (Expertise & Causality)

As a Senior Application Scientist, I design protocols based on the physical chemistry of the analyte. A robust method is not merely a sequence of steps, but a carefully engineered system where every parameter serves a mechanistic purpose.

  • Sample Preparation & Self-Validation: Benzopyrans are highly soluble in non-polar organic solvents. We utilize a liquid-liquid extraction (LLE) with high-purity hexane. To ensure the protocol is a self-validating system, an internal standard (IS)—such as Naphthalene-d8—is spiked into every sample. A consistent IS peak area across all runs mathematically validates the autosampler's mechanical precision and corrects for any matrix-induced ion suppression.

  • Column Selection: An HP-5MS (or DB-5MS) fused-silica capillary column is selected. The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact slight polarity needed to resolve the hexahydro-benzopyran from potential structural isomers without causing peak tailing.

  • Temperature Programming: A low initial oven temperature (60°C) thermodynamically focuses the volatile analyte at the head of the column, preventing band broadening. A steady ramp of 10°C/min to 250°C ensures sharp peak elution, while the final high-temperature hold bakes out heavier matrix contaminants, preserving column longevity.

  • Mass Spectrometry: Standard 70 eV Electron Ionization (EI) is employed. This specific energy level is chosen because it is the universal standard that produces reproducible fragmentation patterns, allowing for direct cross-referencing with NIST and Wiley mass spectral libraries.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: CAS 93942-49-5 analytical standard (purity ≥ 98%)[4].

  • Internal Standard (IS): Naphthalene-d8 (100 µg/mL in Hexane).

  • Solvents: GC-MS grade Hexane.

  • Hardware: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation Workflow
  • Standard Curve Preparation: Prepare a master stock solution of CAS 93942-49-5 at 1 mg/mL in hexane.

  • Serial Dilution: Create working calibration standards at 1, 5, 10, 50, and 100 µg/mL.

  • IS Spiking: Add 10 µL of the Naphthalene-d8 IS to 990 µL of each standard and unknown sample (yielding a final IS concentration of 1 µg/mL).

  • Homogenization: Vortex for 30 seconds to ensure complete solvent mixing. Transfer to autosampler vials.

Instrument Setup (GC-MS)
  • Carrier Gas: Ultra-high purity Helium (99.999%) set to a constant flow rate of 1.0 mL/min.

  • Inlet Parameters: Splitless mode at 250°C. Injection volume: 1.0 µL. (Causality: Splitless injection is chosen to ensure maximum transfer of trace-level analytes onto the column).

  • Oven Temperature Program:

    • Initial: 60°C, hold for 1 min.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 250°C for 5 min.

  • MS Transfer Line: Maintained at 280°C to prevent cold spots and analyte condensation.

  • Ion Source: 230°C, EI mode at 70 eV.

Data Acquisition
  • Method Validation: Run the mass spectrometer in Full Scan mode (m/z 40–300) for initial method validation and library matching.

  • Routine Quantification: Switch to Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 166) and primary fragments (e.g., m/z 151) to maximize signal-to-noise ratio and sensitivity.

Data Presentation

Table 1: GC-MS Operational Parameters
ParameterSetting / Specification
Analytical Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Injection Profile 1.0 µL, Splitless, 250°C
Oven Gradient 60°C (1 min) → 10°C/min → 250°C (5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-300) / SIM
Table 2: Expected EI-MS Fragmentation for CAS 93942-49-5
m/z ValueIon Type / Structural AssignmentRelative Abundance
166 [M]⁺ (Molecular Ion)Medium - High
151 [M - CH₃]⁺ (Loss of methyl group)High (Base Peak candidate)
123 Ring cleavage fragmentMedium
109 Hydrocarbon structural fragmentLow - Medium

(Note: Exact relative abundances are instrument-dependent and rely on specific quadrupole tuning parameters).

System Workflows & Visualization

GCMS_Workflow A Sample Prep (LLE & IS Spiking) B GC Injection (Splitless, 250°C) A->B C Capillary Separation (HP-5MS Column) B->C D EI Ionization (70 eV) C->D E MS Detection (Quadrupole) D->E

GC-MS analytical workflow for the characterization of CAS 93942-49-5.

Data_Logic N1 Total Ion Chromatogram (TIC) N2 Peak Integration N1->N2 N3 Mass Spectrum Extraction N2->N3 N4 Library Matching N3->N4 N5 Quantification N3->N5

Data processing logic for peak identification and quantification.

References

  • [1] PubChemLite. "3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran (C11H18O)." University of Luxembourg. Available at: [Link]

  • [2] NextSDS. "3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • [3] U.S. Environmental Protection Agency (EPA). "Method 8260: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov. Available at:[Link]

Sources

Advanced Extraction and Purification Protocols for 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 93942-49-5

Introduction & Physicochemical Profiling

The isolation of non-polar to moderately polar bicyclic ethers from complex reaction mixtures requires a highly strategic approach to phase separation. The target compound, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran [1], is a lipophilic ether (chromene derivative) often utilized in industrial and scientific research. Because it lacks ionizable functional groups (such as amines or carboxylic acids), standard pH-driven acid-base extraction is ineffective for its isolation. Instead, the extraction strategy must rely on precise manipulation of solvent polarity and aqueous ionic strength.

Physicochemical Properties Relevant to Extraction
PropertyValue / Description
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Chemical Class Bicyclic Ether (Hexahydrobenzopyran)
Estimated LogP ~3.5 (Highly lipophilic)
Aqueous Solubility Insoluble
UV Absorbance Poor (Requires chemical staining for TLC)

Extraction Strategy & Causality (E-E-A-T)

To achieve high-purity isolation from crude reaction mixtures (which typically contain aqueous quenchants, Lewis acid catalysts, and unreacted precursors), we employ a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2] followed by Flash Column Chromatography [4].

  • Salting-Out Effect: By saturating the aqueous phase with sodium chloride (brine), we dramatically increase the ionic strength of the solution. Causality: Water molecules preferentially solvate the dissociated Na⁺ and Cl⁻ ions, reducing the available hydration sphere for any dissolved organic molecules. This thermodynamic shift forces the lipophilic target compound out of the aqueous phase and into the organic phase, maximizing recovery yields and breaking up stubborn emulsions formed by amphiphilic byproducts [2].

  • Solvent Selection (Hexane/Ethyl Acetate): We utilize a 95:5 (v/v) mixture of Hexane and Ethyl Acetate. Causality: Hexane acts as the primary bulk solvent, selectively solvating the non-polar bicyclic ether while completely excluding polar unreacted reagents [1]. The deliberate addition of 5% ethyl acetate provides just enough polarity to prevent the precipitation of slightly polar intermediates at the biphasic interface, ensuring a clean phase separation [3].

  • Chromatographic Purification: Given the compound's moderate molecular weight (166.26 g/mol ), it is susceptible to co-distillation with low-molecular-weight hydrocarbon byproducts. Flash chromatography provides the necessary theoretical plates to resolve the target ether from structurally similar impurities [4].

Experimental Workflow

ExtractionWorkflow RM Crude Reaction Mixture Quench Aqueous Quench (H2O / Brine) RM->Quench LLE Liquid-Liquid Extraction (Hexane / EtOAc) Quench->LLE AqPhase Aqueous Waste (Salts, Polar Byproducts) LLE->AqPhase Bottom Layer OrgPhase Organic Phase (Target + Non-polar impurities) LLE->OrgPhase Top Layer Drying Drying (Anhydrous Na2SO4) & Filtration OrgPhase->Drying Conc Rotary Evaporation (Concentration) Drying->Conc Purif Flash Column Chromatography (Silica Gel) Conc->Purif Pure Pure 3,5,6,7,8,8a-hexahydro- 4,7-dimethyl-2H-1-benzopyran Purif->Pure

Extraction and purification workflow for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

Detailed Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is designed as a self-validating system; clear phase boundaries and specific volume recoveries indicate successful execution.

  • Reaction Quenching: Slowly pour the crude reaction mixture into an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously. This neutralizes any residual acidic catalysts.

  • Salting-Out: Add saturated aqueous NaCl (brine) equivalent to 50% of the total aqueous volume. Stir for 5 minutes to ensure complete ionic saturation [2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Add a volume of 95:5 Hexane:Ethyl Acetate equal to the aqueous layer. Invert gently 10–15 times, venting the stopcock frequently to release pressure.

  • Extraction: Allow the phases to separate completely (the organic layer will be on top). Drain the lower aqueous phase into an Erlenmeyer flask. Repeat the extraction of the aqueous phase two more times with fresh organic solvent [3].

  • Washing & Drying: Combine all organic layers and wash once with a small volume of brine to remove micro-droplets of water. Transfer the organic phase to a clean flask and add anhydrous sodium sulfate (Na₂SO₄) until the drying agent flows freely like sand.

  • Concentration: Filter the dried organic phase through a fluted filter paper. Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30°C . Causality: The low temperature prevents the volatilization and loss of the semi-volatile target ether.

Protocol B: Silica Gel Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method with 100% Hexane. Causality: Wet-packing prevents air bubbles and channeling, ensuring uniform band migration and high theoretical plate counts [4].

  • Sample Loading: Dissolve the crude concentrated ether in a minimum volume of Hexane (approx. 1-2 mL per gram of crude). Carefully load it directly onto the flat surface of the silica bed using a Pasteur pipette.

  • Elution Gradient: Begin elution with 100% Hexane (2 column volumes) to flush out completely non-polar hydrocarbon impurities. Gradually step the gradient to 95:5 Hexane:Ethyl Acetate . Causality: The slight introduction of polarity ensures the target ether elutes in a sharp, concentrated band rather than tailing across multiple fractions [4].

  • Fraction Analysis: Collect fractions in test tubes. Spot fractions onto a silica TLC plate. Because the target compound lacks a conjugated pi-system, it is UV-inactive. Self-Validation Step: Dip the developed TLC plate into a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain and heat with a heat gun until blue/brown spots appear. Combine the fractions containing the pure target spot (R_f ~ 0.65) and concentrate in vacuo.

Quantitative Extraction Parameters

The following table summarizes the expected quantitative data for the extraction and purification of a standard 100 mmol reaction scale.

ParameterExpected Value / Description
Optimal Extraction Solvent Hexane : Ethyl Acetate (95:5 v/v)
Aqueous:Organic Phase Ratio 1 : 1 (per extraction cycle)
Number of Extraction Cycles 3 (Ensures >99% theoretical partition)
Expected Recovery (Crude LLE) > 92%
Expected Purity (Post-Flash) > 98% (Determined by GC-FID or ¹H-NMR)
TLC R_f Value (95:5 Hex:EtOAc) ~0.65 (Visualized via PMA stain)

References

  • PubChem Compound Summary for CID 16205889 (3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran). National Center for Biotechnology Information. URL:[Link]

  • Tang, Y. Q., & Weng, N. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis . Bioanalysis, 5(12), 1583-1598. URL:[Link]

  • Morgan, E. D. (1990). Vogel's textbook of practical organic chemistry. 5th edn. Endeavour, 14, 148. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution . The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Application Note: Preparation and Validation of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran Standard Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5) is a specialized heterocyclic compound frequently utilized in industrial and scientific research[1]. As a cyclic ether with a highly substituted hydrocarbon backbone, it serves as a critical synthetic intermediate and a target analyte in complex organic matrices. Due to its lipophilic nature and semi-volatility, the accurate preparation of its standard solutions is paramount for quantitative chromatographic analysis (such as GC-MS or LC-MS).

This application note provides a self-validating, rigorously structured protocol for preparing primary and working standard solutions. The methodology is designed to ensure compliance with international analytical guidelines, minimizing systemic errors and maximizing data trustworthiness[2].

Physicochemical Profiling & Causality in Experimental Design

Before manipulating the compound, its physicochemical properties must dictate the handling procedures and solvent selection[3].

Table 1: Physicochemical Properties of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

PropertyValue
CAS Number 93942-49-5
Molecular Formula C₁₁H₁₈O
Monoisotopic Mass 166.13577 Da
Structure Class Substituted Benzopyran (Cyclic Ether)
Predicted Solubility Highly Lipophilic (Insoluble in water)
Causality Behind Protocol Choices:
  • Solvent Selection: Due to the non-polar hydrocarbon backbone and the ether linkage, this compound is completely insoluble in aqueous media. For GC-MS applications, n-hexane or dichloromethane (DCM) is mandated to ensure complete solvation and optimal volatility during injection. For LC-MS applications, LC-MS grade methanol is preferred over acetonitrile to maintain solubility while allowing for efficient electrospray ionization (ESI).

  • Storage Conditions: As a semi-volatile organic compound, it is highly susceptible to evaporative loss. Solutions must be stored in amber glass vials with PTFE-lined silicone septa at -20°C. Causality: Amber glass prevents UV-catalyzed photo-oxidation of the ether linkage. PTFE prevents the lipophilic analyte from adsorbing into the silicone septum—a frequent but easily avoidable cause of standard degradation[4].

Mandatory Visualization: Workflow Diagram

StandardPrep A Raw Material 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5) B Gravimetric Weighing (Analytical Balance, ±0.01 mg) A->B C Primary Stock Solution (1000 µg/mL in Hexane/MeOH) B->C D Vortex Mixing & Sonication (5 mins, Room Temp) C->D E Serial Dilution (Working Standards: 0.1 - 10 µg/mL) D->E F Quality Control (Spike Internal Standard) E->F G Storage & Analysis (Amber Vials, -20°C -> GC-MS/LC-MS) F->G

Caption: Workflow for the preparation and validation of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

Experimental Protocols

Note: Handle the neat standard in a certified fume hood. Wear appropriate PPE (chemical impermeable gloves, lab coat, and safety goggles) as per safety data sheet guidelines[1].

Step 1: Preparation of the Primary Stock Solution (1000 µg/mL)
  • Equilibration: Allow the neat standard of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Gravimetric Weighing: Using a calibrated analytical balance (±0.01 mg resolution), accurately weigh 10.00 mg of the standard directly into a pre-tared, static-free 10 mL Class A volumetric flask[5].

    • Causality: Weighing directly into the volumetric flask eliminates transfer losses associated with weigh boats, ensuring absolute gravimetric precision.

  • Solvation: Add approximately 5 mL of the chosen solvent (e.g., n-hexane). Swirl gently to dissolve the solute.

  • Sonication: Sonicate the flask in a water bath at room temperature for 5 minutes.

    • Causality: Sonication disrupts intermolecular forces, ensuring absolute homogeneity of the lipophilic solute within the solvent matrix.

  • Volume Adjustment: Dilute to the 10 mL mark with the solvent. Cap tightly and invert 10 times. This yields a 1000 µg/mL Primary Stock Solution.

Step 2: Preparation of Working Standard Solutions (Serial Dilution)

To establish a linear calibration curve, prepare working solutions using a self-validating serial dilution method. Use calibrated positive-displacement pipettes to avoid vapor-pressure errors common with volatile solvents.

Table 2: Serial Dilution Scheme for Working Solutions

Standard LevelTarget ConcentrationVolume of Source SolutionSource Solution ConcentrationFinal Volume (Diluent)
Level 5 10.0 µg/mL100 µL of Primary Stock1000 µg/mL10.0 mL
Level 4 5.0 µg/mL5.0 mL of Level 510.0 µg/mL10.0 mL
Level 3 1.0 µg/mL2.0 mL of Level 45.0 µg/mL10.0 mL
Level 2 0.5 µg/mL5.0 mL of Level 31.0 µg/mL10.0 mL
Level 1 0.1 µg/mL2.0 mL of Level 20.5 µg/mL10.0 mL

System Suitability and Self-Validating Quality Control

An analytical protocol is only as reliable as its internal validation mechanism. To ensure the integrity of the prepared solutions, the following self-validating steps must be executed in accordance with ICH Q2(R2) guidelines[2]:

  • Independent Check Standard (ICS): A second analyst must prepare an independent 1.0 µg/mL solution from a different lot of the raw material (or weighed separately). The response factor (peak area/concentration) of the ICS must be within ±5% of the Level 3 working standard.

    • Causality: This verifies that no systematic weighing or dilution errors occurred during the primary preparation.

  • Internal Standardization: Spike all working standards with a structurally similar internal standard (e.g., nonadecane or a deuterated analog) at a constant concentration (e.g., 1.0 µg/mL) prior to analysis[6].

    • Causality: The internal standard corrects for minor injection volume variations and solvent evaporation during instrument runs, ensuring the trustworthiness of the quantitative data.

  • Linearity Verification: Inject the working standards (Levels 1-5) into the chromatographic system. The coefficient of determination ( R2 ) must be ≥0.995 , confirming that the serial dilution was performed flawlessly and that the detector response is strictly proportional to the analyte concentration[2].

References

  • Title: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran - PubChemLite Source: University of Luxembourg (uni.lu) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Standard Solution Preparation: A Comprehensive Guide Source: ALWSCI URL: [Link]

  • Title: Method 108 - Preparation of Standard Solutions Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of the Benzopyran Scaffold 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (HDMB)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In medicinal chemistry, benzopyrans and their oxidized derivatives (chromones) are universally recognized as "privileged scaffolds"[1][2]. This designation stems from their ubiquitous presence in bioactive natural products and their ability to engage in diverse non-covalent interactions with biopolymers, kinases, and receptors[3][4].

This application note establishes a robust, self-validating in vitro screening cascade for a highly substituted synthetic derivative: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (HDMB; CAS No. 93942-49-5) [][6]. Because HDMB possesses a saturated lipophilic ring system coupled with an oxygen-containing heterocycle, it is theoretically primed to act as a potent radical scavenger and a modulator of intracellular inflammatory signaling.

To rigorously evaluate HDMB, we must move beyond simple phenotypic observations and establish a causal chain of efficacy. This requires a multi-tiered orthogonal approach: quantifying direct chemical antioxidant capacity, establishing a non-toxic therapeutic window, and evaluating downstream anti-inflammatory effects in a macrophage model.

Mechanistic Overview & Assay Causality

Every step in this protocol suite is designed as a self-validating system to prevent false positives (e.g., mistaking cell death for anti-inflammatory efficacy).

  • Direct Radical Scavenging (DPPH Assay): The oxygen atom in the benzopyran framework can stabilize unpaired electrons. The cell-free DPPH assay isolates and quantifies this direct chemical mechanism without the confounding variables of cellular metabolism[7][8].

  • Cytotoxicity Profiling (MTT Assay): Before any cellular efficacy can be claimed, we must define the compound's toxicological limits. The MTT assay measures mitochondrial succinate dehydrogenase activity[9][10]. Establishing the CC 50​ (Cytotoxic Concentration 50%) ensures that subsequent reductions in inflammatory markers are due to target engagement, not non-specific cell death.

  • Cellular Anti-inflammatory Efficacy (Griess Assay): In murine RAW 264.7 macrophages, Lipopolysaccharide (LPS) stimulates the TLR4 receptor, triggering a cascade that culminates in NF-κB nuclear translocation and Inducible Nitric Oxide Synthase (iNOS) expression[11][12]. By quantifying the downstream Nitric Oxide (NO) production via the Griess reaction, we measure HDMB's functional ability to interrupt this pathway[13][14].

Hypothesized Mechanism of Action (Pathway Visualization)

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds ROS Intracellular ROS TLR4->ROS Induces IKK IKK Complex TLR4->IKK Activates ROS->IKK Enhances HDMB HDMB (Benzopyran Scaffold) HDMB->ROS Scavenges HDMB->IKK Inhibits NFKB NF-κB (p50/p65) IKK->NFKB Phosphorylates IκB iNOS iNOS Transcription NFKB->iNOS Translocates to Nucleus NO Nitric Oxide (NO) iNOS->NO Synthesizes

Caption: Hypothesized dual-action mechanism of HDMB inhibiting LPS-induced NO production via ROS scavenging.

Step-by-Step Experimental Protocols

Protocol A: Direct Radical Scavenging (DPPH Assay)

Validation Check: Use Ascorbic Acid or Trolox as a positive control to ensure reagent integrity.

  • Reagent Preparation: Prepare a fresh 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Store in an amber flask to prevent photodegradation[7][15].

  • Compound Dilution: Dissolve HDMB in DMSO to create a 10 mM stock. Perform serial dilutions in methanol to achieve a test range of 1 µM to 500 µM (Ensure final DMSO concentration remains <1% v/v).

  • Reaction Initiation: In a clear-bottom 96-well microplate, add 100 µL of the HDMB dilution to 100 µL of the DPPH solution per well.

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for 30 minutes to achieve steady-state reduction kinetics[16].

  • Detection: Measure the absorbance at 517 nm using a microplate spectrophotometer. A shift from deep purple to pale yellow indicates successful radical scavenging[8][15].

  • Data Processing: Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] × 100

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Validation Check: Calculate the Z'-factor using vehicle controls vs. a known cytotoxic agent (e.g., 10% DMSO) to ensure assay robustness.

  • Cell Seeding: Harvest RAW 264.7 murine macrophages at 70-80% confluence. Seed at a density of 1 × 10 4 cells/well in a 96-well plate using DMEM supplemented with 10% heat-inactivated FBS. Incubate for 24 h at 37°C in a 5% CO 2​ atmosphere[13][14].

  • Treatment: Carefully aspirate the media. Apply varying concentrations of HDMB (10 µM to 200 µM) diluted in fresh media for 24 hours. Maintain a vehicle control (0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[9][10][17].

  • Solubilization: Aspirate the culture media carefully to avoid disturbing the crystals. Add 150 µL of DMSO (or 10% SDS in 0.01 N HCl) to each well and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan[9].

  • Detection: Measure absorbance at 570 nm. Calculate the CC 50​ to define the upper limit for Protocol C.

Protocol C: Anti-Inflammatory Profiling (Nitric Oxide / Griess Assay)

Causality Check: ONLY test HDMB concentrations proven to be non-toxic (viability >90%) in Protocol B. This guarantees that any observed reduction in Nitric Oxide is due to targeted anti-inflammatory action, not a reduction in the viable cell population[12][18].

  • Cell Seeding & Stimulation: Seed RAW 264.7 cells at 2 × 10 4 cells/well and pre-incubate for 18 h. Replace the media with fresh DMEM containing HDMB at predetermined non-toxic concentrations, co-administered with 1 µg/mL LPS[11][13].

  • Incubation: Co-incubate the cells for 24 hours at 37°C[11].

  • Griess Reaction: Transfer 100 µL of the cell-free culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride in water)[13][14].

  • Detection: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm[13][14].

  • Quantification: Interpolate the NO concentration of the samples using a standard curve generated from known concentrations of sodium nitrite (NaNO 2​ )[13].

Quantitative Data Presentation

To ensure standardized reporting across screening campaigns, summarize the validated assay metrics using the following tabular structure:

Assay TypeTarget / MechanismReadout / WavelengthExpected MetricAcceptance Criteria (Z'-factor)
DPPH Chemical Radical ScavengingAbsorbance (517 nm)EC 50​ (µM)> 0.85 (Cell-free)
MTT Mitochondrial Reductase ActivityAbsorbance (570 nm)CC 50​ (µM)> 0.70 (Cell-based)
Griess iNOS / NO Production InhibitionAbsorbance (540 nm)IC 50​ (µM)> 0.65 (Cell-based)

Note: The IC 50​ derived from the Griess assay is only considered pharmacologically valid if it falls significantly below the CC 50​ derived from the MTT assay (ideally a Therapeutic Index > 10).

References

  • Sharma, V., et al. (2024). "Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates." Medicinal Research Reviews, 44(5):2035-2077.[Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Brand-Williams, W., Cuvelier, M.E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology, 28(1), 25-30.[Link]

  • Matsumura, S., et al. (2024). "Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells." Nutrients, 16(13), 2049.[Link]

  • Lee, H., et al. (2024). "Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy." Molecules, 29(7), 1452.[Link]

  • Geum, N.G., et al. (2021). "Immunostimulatory Activity of Lactic Acid Bacteria Cell-Free Supernatants through the Activation of NF-κB and MAPK Signaling Pathways in RAW 264.7 Cells." Probiotics and Antimicrobial Proteins, 13, 1530–1538.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex bicyclic ethers. The target compound, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran , is a highly valuable scaffold in the synthesis of bioactive terpene derivatives and advanced fragrances.

Synthesizing this specific hexahydro-benzopyran architecture typically relies on a tandem Prins cyclization (coupling a substituted homoallylic alcohol with an aldehyde) to form an octahydro-benzopyran-4-ol intermediate, followed by a regioselective dehydration . Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve the most common bottlenecks in this workflow.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low during the initial Prins cyclization step, and how can I minimize polymerization?

Causality: The Prins cyclization proceeds via a highly reactive oxocarbenium ion intermediate. When utilizing traditional, strong Brønsted acids (e.g., p-toluenesulfonic acid) or elevated temperatures, the activation energy for intermolecular side reactions (such as etherification or oligomerization) is easily breached. These side reactions rapidly outcompete the desired intramolecular π -cation cyclization [1].

Self-Validating Protocol:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the homoallylic alcohol (1.0 eq) and the corresponding aldehyde (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Cool the mixture strictly to -78 °C. Slowly add a mild, oxophilic Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃) (5 mol%).

  • Validation Check: After 2 hours, extract a 0.1 mL aliquot, quench with saturated NaHCO₃, and analyze via TLC (Hexane/EtOAc 8:2). The complete disappearance of the aldehyde spot without streaking at the baseline validates the suppression of polymerization.

  • Isolation: Quench the bulk reaction with aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Q2: How do I improve the diastereoselectivity (cis/trans ratio) of the methyl substitutions on the pyran ring?

Causality: The stereochemistry at the C4 and C7 positions is dictated by the conformational geometry of the oxocarbenium ion transition state. Under thermodynamic control, substituents naturally drift toward equatorial positions. However, to achieve high cis-selectivity, kinetic control must be enforced to stabilize the chair-like transition state via specific axial-axial interactions of the tetrahydropyran cation [2].

Self-Validating Protocol:

  • Solvent Switch: Replace coordinating solvents (like THF, which can disrupt the transition state) with non-polar solvents (e.g., Toluene or DCM) to tighten the ion pair.

  • Temperature Modulation: Maintain the reaction at -78 °C during catalyst addition, allowing it to slowly warm to 0 °C over a 4-hour period. Do not allow the reaction to reach room temperature.

  • Validation Check: Run a crude ¹H-NMR on the isolated intermediate. A coupling constant ( J ) of >9.0 Hz for the anomeric proton definitively confirms the axial-axial relationship indicative of the cis-diastereomer.

Q3: How do I control the regioselectivity during the dehydration of the octahydro-benzopyran-4-ol intermediate?

Causality: Dehydration under harsh, unoptimized acidic conditions (e.g., concentrated H₂SO₄) leads to a thermodynamic mixture of double bond isomers ( Δ3,4 vs Δ4,4a ). To specifically isolate the 3,5,6,7,8,8a-hexahydro isomer (where the double bond is locked at the 4,4a position), an anti-periplanar elimination under strict kinetic control is required [3].

Self-Validating Protocol:

  • Reagent Prep: Dissolve the octahydro-benzopyran-4-ol intermediate in anhydrous pyridine (0.5 M) and cool to 0 °C.

  • Activation: Add Phosphorus oxychloride (POCl₃) (1.5 eq) dropwise over 15 minutes. The bulky pyridine base ensures stereospecific E2 elimination rather than an E1 pathway.

  • Elimination: Stir the mixture at room temperature for 12 hours.

  • Validation Check: Perform GC-MS on the crude mixture. A single dominant peak with an m/z corresponding to the dehydrated mass ( M−18 ) validates successful regiocontrol.

Quantitative Data Summaries

Table 1: Effect of Catalyst and Temperature on Prins Cyclization

Data demonstrates the necessity of mild Lewis acids and low temperatures to maximize the yield and diastereomeric excess (d.e.) of the octahydro-benzopyran-4-ol intermediate.

Catalyst (5 mol%)SolventTemp (°C)Conversion (%)Yield (%)d.e. (cis:trans)
p-TSATHF25>954255:45
BF₃·Et₂ODCM0886570:30
Sc(OTf)₃ DCM -78 to 0 >99 91 95:5
Sc(OTf)₃Toluene-78 to 0948892:8
Table 2: Dehydration Conditions and Regiomeric Ratio

Comparison of dehydrating agents and their impact on the final double-bond position.

Dehydrating AgentSolventTemp (°C)Total Yield (%)Regio-Ratio ( Δ4,4a : Δ3,4 )
H₂SO₄ (conc.)Toluene1107540:60 (Thermodynamic)
Burgess ReagentTHF258285:15
POCl₃ / Pyridine Pyridine 25 89 >98:2 (Kinetic)

Mechanistic and Workflow Visualizations

Workflow Start Starting Materials: Homoallylic Alcohol + Aldehyde Cyclization Step 1: Prins Cyclization (Sc(OTf)3 Catalyst) Start->Cyclization CheckYield Yield > 85%? Cyclization->CheckYield OptimizeCat Optimize Catalyst & Temp (Decrease temp to -78°C) CheckYield->OptimizeCat No Dehydration Step 2: Regioselective Dehydration (POCl3 / Pyridine) CheckYield->Dehydration Yes OptimizeCat->Cyclization CheckRegio Target Regioisomer? Dehydration->CheckRegio OptimizeBase Switch to Bulky Base (e.g., Martin's Sulfurane) CheckRegio->OptimizeBase No Product Target Compound: Hexahydro-4,7-dimethyl-2H-1-benzopyran CheckRegio->Product Yes OptimizeBase->Dehydration

Fig 1: Troubleshooting logic tree for hexahydro-benzopyran synthesis.

Mechanism A Homoallylic Alcohol B Oxocarbenium Ion A->B Sc(OTf)3 C Pi-Cation Cyclization B->C Intramolecular D Octahydro Intermediate C->D Ring Closure E Hexahydro Benzopyran D->E Dehydration

Fig 2: Mechanistic pathway of the Prins cyclization and dehydration steps.

References

  • Title: Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology Source: MDPI URL: [Link] [1]

  • Title: A Convenient Synthesis of 3-Substituted-5, 5-dimethyl-tetrahydro-2-benzopyran-8-ones Through Hetero-Diels-Alder Reaction Source: Taylor & Francis Online URL: [Link] [3]

Technical Support Center: Advanced Crystallization Troubleshooting for 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with the purification of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5).

Because this compound is a highly lipophilic, low-molecular-weight bicyclic ether (a chromene derivative), it presents unique thermodynamic challenges during isolation. It is highly prone to liquid-liquid phase separation (LLPS) and the formation of solid solutions with its regioisomers. This guide bypasses generic advice, focusing strictly on the causality of these phenomena and providing self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Expert Troubleshooting & FAQs

Q1: During cooling crystallization, my solution turns into a milky emulsion and eventually forms a sticky oil at the bottom of the flask instead of crystals. Why does this happen, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Because 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran is highly lipophilic, using a polar anti-solvent (like water) creates a massive thermodynamic penalty for solvation. As the system cools, the supersaturation trajectory crosses the binodal curve (the miscibility gap) before it crosses the solubility curve. Instead of nucleating, the system demixes into a solute-rich oil phase and a solvent-rich aqueous phase.

To fix this, you must bypass the binodal curve. This is achieved by shifting to a less polar solvent system (e.g., Isopropanol/Water instead of Ethanol/Water) to shrink the miscibility gap, and by introducing seed crystals in the metastable zone to force primary heterogeneous nucleation before LLPS can occur. For a deeper mechanistic understanding of LLPS in organic molecules, refer to the [1].

Q2: My HPLC data shows that the 4,6-dimethyl regioisomer and the 8a-epimer are co-crystallizing with my product. Standard recrystallization isn't improving the purity. Why? A: These impurities are structurally homologous to your target molecule. Because their molecular volume and hydrogen-bonding profiles are nearly identical to the 4,7-dimethyl target, their presence does not sufficiently disrupt the target's crystal lattice. Instead of a eutectic system where impurities remain in the mother liquor, they form a solid solution . Standard cooling crystallization will simply lock these impurities into the growing crystal lattice. You must utilize Ostwald Ripening via temperature cycling to thermodynamically weed out these impurities (see Protocol B).

Q3: The isolated crystals develop a faint yellow tint after a few days of storage. Is this a crystallization artifact? A: No, this is a chemical degradation artifact. As a hexahydrobenzopyran, the molecule contains residual allylic C-H bonds and an ether oxygen, making it highly susceptible to autoxidation and the formation of hydroperoxides. The yellowing is caused by these trace oxidation products. You must purge oxygen during crystallization by sparging your solvents with nitrogen and adding a trace antioxidant (e.g., BHT) to the final wash solvent.

Part 2: Quantitative Data & Solvent System Analysis

To successfully crystallize this compound, solvent selection is critical. Table 1 outlines the impurity rejection strategies, while Table 2 provides a thermodynamic breakdown of solvent systems to mitigate LLPS.

Table 1: Impurity Profiling and Rejection Strategies
Impurity TypeOriginRRT (Relative Retention Time)Rejection Strategy
4,6-Dimethyl regioisomer Upstream cyclization side-reaction0.95Temperature cycling (Ostwald ripening)
8a-Epimer (Diastereomer) Non-stereoselective hydrogenation1.05Solvent shift (Increase ε with Isopropanol)
Hydroperoxides Autoxidation of allylic/ether bonds0.80 - 0.85N2 sparging; trace BHT in wash
Table 2: Solvent System Screening for LLPS Mitigation
Solvent SystemDielectric Constant (ε)Solubility @ 5°C (mg/mL)Solubility @ 50°C (mg/mL)LLPS RiskYield (%)
Hexane / Toluene (1:1) 2.0 - 2.4>500>1000Low (No crystallization)N/A
Ethanol / Water (70:30) ~4015250High (Oils out at 35°C)65 (Amorphous)
Isopropanol / Water (85:15) ~2525310Low (with seeding at 40°C)82 (Crystalline)
CPME / Heptane (1:1) ~3.540450Moderate78 (Crystalline)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the physical state of the system deviates from the expected checkpoints, the protocol provides immediate corrective actions.

Protocol A: Anti-Solvent Crystallization with Controlled Seeding (LLPS Bypass)

Objective: To isolate the target compound without crossing the liquid-liquid miscibility gap.

  • Dissolution: Suspend 10.0 g of crude 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran in 32 mL of Isopropanol. Heat to 50°C under a nitrogen atmosphere until fully dissolved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, filter hot through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition (Phase 1): Slowly add 4 mL of deionized water (pre-heated to 50°C) dropwise over 10 minutes.

  • Cooling to Metastable Zone: Cool the reactor to 40°C at a rate of 0.5°C/min.

    • Validation Check (Critical): The solution must remain clear. If the solution turns milky or iridescent without distinct solid particles, you have hit the LLPS binodal curve. Corrective Action: Immediately reheat to 55°C, add 2 mL of Isopropanol, and cool back to 40°C.

  • Seeding: Add 0.1 g of pure crystalline seed (1% w/w). Hold the temperature at 40°C for 60 minutes.

    • Validation Check: The seeds must remain visible and slowly increase in size. If they dissolve, the system is undersaturated; add 1 mL of water and re-seed.

  • Anti-Solvent Addition (Phase 2): Add the remaining 1.5 mL of water via a syringe pump over 2 hours.

  • Final Cooling & Isolation: Cool to 5°C at 0.1°C/min. Filter the resulting slurry and wash with cold (5°C) Isopropanol/Water (85:15) containing 50 ppm BHT. Dry under vacuum at 30°C.

Protocol B: Temperature Cycling (Ostwald Ripening) for Isomeric Purity

Objective: To purge co-crystallized regioisomers by exploiting the thermodynamic stability of larger crystals.

  • Slurry Formation: Take the isolated crystals from Protocol A and resuspend them in 40 mL of CPME/Heptane (1:1) at 10°C.

  • Heating Cycle (Dissolution of Fines): Heat the slurry to 35°C at 1°C/min. Hold for 30 minutes.

    • Mechanism: According to the Gibbs-Thomson effect, smaller crystals (which disproportionately trap impurities due to rapid kinetic growth) have higher surface energy and will dissolve back into the mother liquor, while larger, purer crystals remain intact. [2].

  • Cooling Cycle (Thermodynamic Growth): Cool the slurry back to 10°C at a very slow rate of 0.1°C/min. Hold for 60 minutes.

    • Mechanism: The dissolved target molecules will deposit onto the existing large crystal lattices. The structurally similar impurities will remain in the mother liquor because thermodynamic growth favors the pure lattice.

  • Iteration: Repeat the 10°C 35°C 10°C cycle three times.

    • Validation Check: Under a microscope, the final slurry should show large, uniform, block-like crystals with no fine "dust" particles visible.

Part 4: Visualizations of Crystallization Mechanisms

LLPS_Workflow Start Supersaturated Solution (3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / High Water Content Seed Seed Addition in Metastable Zone (40°C) Start->Seed Controlled Cooling (0.1°C/min) OilPhase Solute-Rich Oil Phase (Traps Isomeric Impurities) LLPS->OilPhase Amorphous Amorphous Precipitation (Fails Purity Specs) OilPhase->Amorphous Uncontrolled Desupersaturation Nucleation Primary Heterogeneous Nucleation Seed->Nucleation Bypasses Binodal Curve Crystal High-Purity Crystalline Product Nucleation->Crystal Steady Crystal Growth

Pathway divergence between liquid-liquid phase separation and controlled nucleation.

Ostwald_Ripening Mixed Polydisperse Crystals (Contains Regioisomers) Heat Heating Phase (T_max) (Dissolves High-Energy Fines) Mixed->Heat Solution Impurity-Rich Mother Liquor Heat->Solution Kinetics > Thermodynamics Cool Cooling Phase (T_min) (Growth on Stable Cores) Solution->Cool Cool->Heat Temperature Cycling (Repeated Ostwald Ripening) Pure Large, Isomer-Free Crystals Cool->Pure Thermodynamic Deposition

Ostwald ripening mechanism for rejecting co-crystallized regioisomeric impurities.

References

  • Xu, S. (2022). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, American Chemical Society. Available at:[Link]

  • Pan, W. et al. (2009). Ostwald Ripening of Clusters during Protein Crystallization. Physical Review Letters, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Veesler, S. et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, American Chemical Society. Available at:[Link]

Preventing oxidative degradation of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5). As a saturated cyclic ether (chromene derivative), this compound is highly susceptible to oxidative degradation during storage. This troubleshooting guide addresses the mechanistic causality of its degradation, detection protocols, and validated storage solutions to ensure the integrity of your experiments.

FAQ 1: Mechanistic Insights

Q: Why does my 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran degrade so rapidly when stored at room temperature?

A: The degradation is primarily driven by the autoxidation of the cyclic ether moiety. The alpha-carbons adjacent to the ether oxygen (specifically at the C2 and C8a positions) possess relatively weak C-H bonds. Exposure to ambient oxygen, actinic light, or thermal energy initiates a radical chain reaction.

A hydrogen atom is abstracted, forming a carbon-centered radical, which rapidly reacts with triplet oxygen to form a peroxy radical. This peroxy radical abstracts another hydrogen from a neighboring molecule, generating a hydroperoxide and propagating the chain[1]. Over time, these hydroperoxides undergo thermal or metal-catalyzed cleavage, leading to ring-opened degradation products such as ketones, aldehydes, and alcohols[2]. Furthermore, research on benzopyran derivatives indicates that superoxide anions and singlet oxygen can severely accelerate this oxidative photodegradation[3].

AutoxidationMechanism A 3,5,6,7,8,8a-Hexahydro- 4,7-dimethyl-2H-1-benzopyran (RH) B C2/C8a Carbon Radical (R•) A->B O2, Light, Heat (Initiation) C Peroxy Radical (ROO•) B->C + O2 C->B Chain Reaction D Hydroperoxide (ROOH) C->D + RH (Propagation) E Ring-Opened Degradation Products D->E Cleavage

Caption: Autoxidation pathway of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

FAQ 2: Detection and Troubleshooting

Q: How can I quantitatively confirm the presence of oxidative degradation products in my batch?

A: Because hydroperoxides are the primary intermediates of ether autoxidation, measuring the Peroxide Value (PV) is the most reliable self-validating method to assess degradation before irreversible ring-cleavage occurs[2]. We recommend the iodometric titration method (Potassium Iodide test). The causality here is straightforward: hydroperoxides oxidize iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with sodium thiosulfate, providing a direct quantitative measurement of peroxide concentration.

Experimental Protocol: Step-by-Step Iodometric Titration for Peroxide Detection

  • Reagent Preparation: In a clean, dry Erlenmeyer flask, mix 30 mL of glacial acetic acid with 20 mL of chloroform. Causality: This solvent system ensures the complete dissolution of the hydrophobic benzopyran derivative while providing the necessary acidic protons to drive the oxidation of iodide.

  • Sample Addition: Accurately weigh 1.00 g of the 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran sample and dissolve it completely in the prepared solvent mixture.

  • KI Addition: Add 1.0 mL of freshly prepared, saturated aqueous potassium iodide (KI) solution.

  • Incubation: Seal the flask immediately, shake vigorously for 30 seconds, and store it in complete darkness for exactly 5 minutes. Causality: Ambient light catalyzes the side-reaction of oxygen with iodide, which would cause false-positive high peroxide readings.

  • Titration: Add 30 mL of distilled water. Titrate the liberated iodine with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) until the yellow iodine color almost disappears. Add 0.5 mL of 1% starch indicator and continue titrating until the blue/black color completely transitions to colorless.

KITestWorkflow Step1 Step 1: Reagent Prep Mix Acetic Acid & Chloroform Step2 Step 2: Sample Addition Add 1g of Benzopyran Step1->Step2 Step3 Step 3: KI Addition Add Saturated KI Solution Step2->Step3 Step4 Step 4: Incubation Store in Dark for 5 Mins Step3->Step4 Step5 Step 5: Titration Titrate with 0.01N Na2S2O3 Step4->Step5

Caption: Step-by-step workflow for the Potassium Iodide (KI) peroxide detection test.

FAQ 3: Storage and Prevention Strategies

Q: What are the best practices for storing this compound to ensure long-term stability?

A: Preventing autoxidation requires breaking the causality chain at the initiation phase. This means eliminating oxygen, light, and thermal energy.

  • Inert Gas Purging: Always purge the headspace of the storage vial with Argon. Argon is denser than air and forms a protective blanket over the liquid surface, whereas Nitrogen can easily mix with ambient air if the seal is imperfect.

  • Antioxidant Addition: For long-term storage, the addition of a radical scavenger such as Butylated hydroxytoluene (BHT) at 100 ppm is highly recommended. BHT donates a hydrogen atom to the peroxy radical (ROO•) much faster than the benzopyran can, successfully terminating the chain reaction.

  • Temperature & Light: Store in amber borosilicate glass vials (to block UV/actinic light) at -20°C.

Data Presentation: Impact of Storage Conditions on Degradation The following table summarizes the quantitative impact of various storage conditions on the stability of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran over a 30-day period.

Storage ConditionAntioxidant AddedHeadspace GasPeroxide Value (meq/kg)Purity Retention (%)
Ambient (25°C), Clear GlassNoneAir> 45.0< 82.0%
Refrigerated (4°C), Amber GlassNoneAir12.591.5%
Refrigerated (4°C), Amber GlassNoneArgon2.197.8%
Freezer (-20°C), Amber Glass100 ppm BHTArgon< 0.1> 99.8%

FAQ 4: Advanced Troubleshooting

Q: I purged my vials with Nitrogen and stored them at 4°C, but I still see degradation and a drop in purity. What went wrong?

A: There are two likely culprits. First, as mentioned, Nitrogen is lighter than air. If the vial was not sealed immediately or if the septum was punctured multiple times, oxygen easily displaced the nitrogen.

Second, verify the purity of your solvent or transfer equipment. Trace transition metals (like Fe2+ or Cu+ ) from stainless steel needles or low-grade solvents act as potent catalysts. They facilitate the Haber-Weiss-type decomposition of trace hydroperoxides into highly reactive alkoxy radicals (RO•), completely bypassing the need for light or heat to initiate the chain reaction. Ensure all transfers are done using PTFE-lined equipment or glass pipettes to maintain a self-validating, contamination-free system.

References

  • Zhang, Q., et al. "Hydroperoxide Formation and Thermal Oxidation of Methyl tert-Butyl Ether Oxidation at Low Temperature". Energy & Fuels, ACS Publications, 2019. Available at:[Link]

  • Malatesta, V., et al. "Oxidative degradation of organic photochromes". Molecular Crystals and Liquid Crystals Science and Technology, Taylor & Francis, 2006. Available at:[Link]

Sources

How to increase the aqueous solubility of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5)

Welcome to the Technical Support Center for formulation and solubility troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

This molecule is a highly lipophilic, non-ionizable hexahydrobenzopyran derivative. Because it lacks polar functional groups capable of hydrogen bonding or ionization—containing only a sterically hindered ether oxygen within its ring system—it exhibits negligible intrinsic aqueous solubility. Standard pH-adjustment strategies are fundamentally incompatible with this structure. To successfully evaluate this compound in biological assays, we must manipulate its thermodynamic environment using advanced formulation science.

Solubility Enhancement Troubleshooting Matrix

When selecting a formulation strategy, you must balance the required concentration against the biological tolerability of the excipients. The table below summarizes the quantitative data and application parameters for our validated techniques.

TechniqueSolubilization MechanismMax Concentration (Est.)BiocompatibilityBest Application
Co-Solvents (DMSO/PEG400)Reduces dielectric constant of water10 - 50 mMLow (Cytotoxic at >0.1% v/v)In vitro high-throughput screening
Micellar Surfactants (Tween 80)Entrapment in hydrophobic micelle core5 - 20 mMModerate (Can cause hemolysis)Acute in vivo dosing (IV/IP)
Cyclodextrins (HP-β-CD)Host-guest inclusion complexation2 - 10 mMHigh (Renally cleared)In vivo PK/PD studies, oral/IV
Lipid Nanoparticles (SLNs)Solid lipid matrix encapsulation10 - 30 mMVery High (Physiological lipids)Sustained release, targeted delivery
Formulation Decision Workflow

FormulationWorkflow Start Analyze Compound (LogP > 4, Non-ionizable) Decision1 In Vitro or In Vivo? Start->Decision1 InVitro In Vitro Assays (High-throughput) Decision1->InVitro In Vitro InVivo In Vivo / Clinical Formulation Decision1->InVivo In Vivo Solvent Co-Solvent System (DMSO / PEG400) InVitro->Solvent Decision2 Requires sustained release? InVivo->Decision2 Cyclo Cyclodextrin Complexation (HP-β-CD) Decision2->Cyclo No (Rapid Onset) LNP Lipid Nanoparticles (LNP / SLN) Decision2->LNP Yes (Sustained)

Decision workflow for selecting solubility enhancement strategies for lipophilic benzopyrans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I dissolved the benzopyran derivative in 100% DMSO at 50 mM, but it immediately crashed out (precipitated) when I diluted it 1:100 into cell culture media. How do I prevent this? A: This is a classic case of solvent shifting. When the DMSO diffuses into the aqueous phase, the local concentration of the lipophilic benzopyran exceeds its intrinsic aqueous solubility, leading to rapid nucleation and precipitation. Solution: To prevent this, you must lower the thermodynamic activity of the drug before dilution. Use a co-solvent/surfactant cascade. First, dilute the DMSO stock 1:10 with a surfactant like Tween 80 or Cremophor EL, then slowly titrate this mixture into the aqueous media under vigorous vortexing. The surfactant forms micelles that immediately partition the drug, preventing nucleation. A comprehensive review of solubility enhancement techniques emphasizes the necessity of matching the physicochemical properties of the drug to the delivery system to prevent such precipitation events .

Q: Can I use pH adjustment (e.g., adding HCl or NaOH) to increase the solubility of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran? A: No. The molecular structure of this compound lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range (pH 1-14). Modifying the pH will not yield a charged, water-soluble salt form. You must rely on physical encapsulation or co-solvation techniques.

Q: My cyclodextrin (HP-β-CD) formulation is still cloudy after 24 hours of stirring. What went wrong? A: Cloudiness indicates uncomplexed, suspended drug. This usually occurs when the drug-to-cyclodextrin molar ratio is too low, or the kinetic energy barrier for inclusion has not been overcome. Solution: Ensure you are using at least a 1:5 or 1:10 molar ratio (Drug:HP-β-CD). If the ratio is correct, apply mild sonication (water bath, 37°C for 15 minutes) to provide the activation energy required for the lipophilic benzopyran to displace water molecules inside the hydrophobic cavity of the cyclodextrin.

Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Phase-Solubility Method)

The phase-solubility method, widely adapted for pharmaceutical applications , is the gold standard for formulating non-ionizable lipophilic compounds.

  • Preparation of Host Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ultra-pure water to create a 20% (w/v) stock solution.

  • Drug Addition: Add an excess amount (beyond expected solubility) of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran to the HP-β-CD solution.

  • Equilibration: Seal the vial and place it in an orbital shaker at 25°C, 200 RPM for 48 hours.

    • Causality: This extended time is critical to reach thermodynamic equilibrium for the non-covalent inclusion process, allowing the drug to fully partition into the hydrophobic cavity.

  • Filtration (Self-Validation Step): Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. The filtrate must be optically clear. If it is cloudy, the equilibrium was not reached, or the filter membrane was compromised.

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a solid, water-soluble powder complex that can be reconstituted on demand.

CyclodextrinMechanism Drug Lipophilic Benzopyran (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD Molecule (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Release Equilibrium Release in Aqueous Media Complex->Release Dilution/ Binding

Mechanism of HP-β-CD inclusion complexation for lipophilic drug solubilization.

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs) via Hot Solvent Injection

For in vivo applications requiring sustained release, lipid-based formulations provide a robust matrix for highly lipophilic compounds . SLNs prevent the rapid drug expulsion often seen with liquid emulsions .

  • Lipid Phase Preparation: Melt a solid physiological lipid (e.g., Compritol 888 ATO) at 10°C above its melting point. Dissolve the benzopyran derivative directly into the lipid melt.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 1% (w/v) Poloxamer 188 (as a steric stabilizer) to the exact same temperature as the lipid phase.

  • Injection & Emulsification: Rapidly inject the lipid phase into the aqueous phase under high-speed homogenization (10,000 RPM for 5 minutes).

    • Causality: High shear forces break the bulk lipid into nanometer-sized droplets, while the Poloxamer 188 immediately coats the newly formed interfaces to prevent coalescence.

  • Solidification (Self-Validation Step): Rapidly cool the nanoemulsion in an ice bath (2-4°C) while stirring continuously.

    • Causality: Rapid cooling forces the lipid droplets to crystallize into solid nanoparticles instantly, trapping the lipophilic drug within the solid matrix.

    • Validation: Measure the particle size via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population (PDI < 0.2) with an average diameter between 100-200 nm.

References
  • Savjani, K. T., Gajera, A. K., & Savjani, S. J. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. URL:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. URL:[Link]

Technical Support Center: Flash Chromatography Purification of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran using flash column chromatography. The advice herein is tailored for researchers, scientists, and drug development professionals aiming to achieve high purity for this moderately nonpolar benzopyran derivative.

Pre-Chromatography Analysis & Preparation

Before attempting purification, a thorough understanding of your crude sample is paramount. Skipping this stage is a common source of chromatographic failures.

Q1: What are the essential first steps before I even think about packing a column?

A1: Success in flash chromatography begins with meticulous preparation.

  • Assess Compound Stability: The first crucial step is to determine if your target compound is stable on silica gel. A simple way to check this is by spotting your crude mixture on a TLC plate, letting it sit for an an hour or two, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading on the acidic silica surface[1].

  • Solubility Testing: Your crude sample must be fully dissolved for loading onto the column. The ideal loading solvent is one that is strong enough to dissolve your sample but weak enough not to interfere with the separation on the column. Dichloromethane (DCM) is often a good starting point for moderately nonpolar compounds[2]. Avoid highly polar solvents like DMF or DMSO if possible, as they can severely disrupt the separation, though in some surprising cases, DMF has been used successfully in small volumes[2].

  • Thin-Layer Chromatography (TLC) Method Development: TLC is your primary tool for developing the purification method. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4[3]. A well-chosen solvent system should also show good separation (ΔRf of at least 0.1) between your product and any major impurities[4].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Method Development & Solvent Selection

Q2: My target compound, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, is quite nonpolar and always runs near the solvent front (high Rf) on TLC, even with very low percentages of ethyl acetate in hexanes. What should I do?

A2: This is a classic issue with nonpolar compounds. A high Rf value (e.g., > 0.5) in your chosen solvent system indicates that the mobile phase is too strong, and your compound will elute very quickly from the column with poor separation from other nonpolar impurities[1].

  • Causality: The compound has a low affinity for the polar silica gel and a high affinity for the nonpolar mobile phase. To achieve separation, you must increase its interaction with the stationary phase.

  • Solutions:

    • Reduce Solvent Strength: Your first step should be to drastically reduce the polarity of your mobile phase. Try solvent systems like 1-2% ethyl acetate in hexanes or even 100% hexanes[3].

    • Change Solvent Selectivity: If reducing polarity isn't enough, switch the polar component of your mobile phase. The choice of solvent affects the separation selectivity[5]. Instead of ethyl acetate/hexanes, try diethyl ether/hexanes or dichloromethane/hexanes. These systems offer different interaction mechanisms (e.g., dipole-dipole vs. hydrogen bonding) which can resolve closely running spots[3][6].

    • Consider Alternative Sorbents: If your compound is extremely nonpolar, silica may not be the ideal stationary phase. While less common for this type of molecule, you could explore reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar[6].

Q3: My TLC shows two well-separated spots, but on the column, they co-elute. Why is this happening?

A3: This is a frequent and frustrating problem that often stems from the differences between TLC and flash chromatography.

  • Causality & Solutions:

    • Overloading the Column: You may be loading too much crude material. A good rule of thumb is to load 1-10% of the silica gel weight, but for difficult separations, this should be closer to 1% or less. Overloading leads to broad peaks that overlap[7].

    • Particle Size Difference: TLC plates typically use a much smaller silica particle size (5-15 µm) than flash columns (40-63 µm). Smaller particles provide higher separation efficiency. The larger particles in flash columns lead to increased sample diffusion and peak broadening, which can cause previously separated spots to merge[8]. The solution is to develop your TLC method to show a larger separation (ΔRf) between your spots to compensate for the lower efficiency of the flash column.

    • Compound Degradation: One of your "spots" on the TLC plate might be a degradation product of the other, formed on the silica gel itself. During the much longer residence time on a column, this degradation continues, leading to fractions containing both compounds[1]. Running a 2D TLC can help diagnose this issue.

Elution & Fraction Collection

Q4: My compound is taking forever to elute, and when it does, the peak is very broad ("tailing"). How can I fix this?

A4: This issue, known as peak tailing, can be caused by several factors.

  • Causality & Solutions:

    • Secondary Interactions: The benzopyran oxygen might be interacting too strongly with acidic sites on the silica. The solution here is to increase the polarity of the eluent once the compound starts to elute. If there are no impurities at a lower Rf, you can switch to a significantly more polar solvent mixture (a "step gradient") to quickly flush the compound off the column and sharpen the peak[1].

    • Poor Solubility in Mobile Phase: If the compound is not very soluble in the mobile phase being used, it can lead to tailing. Ensure you are using a solvent system that dissolves your compound well[1].

    • Channeling in the Column: Poorly packed columns can have channels or cracks, leading to an uneven solvent front and broad peaks. This requires repacking the column carefully[9].

Q5: I ran my column, but I can't find my compound in any of the fractions. Where did it go?

A5: There are several possibilities, ranging from simple mistakes to more complex chemical issues.

  • Eluted in the Solvent Front: If your solvent system was too strong, the compound may have eluted immediately with the solvent front. Always check the very first fractions collected[1].

  • Still on the Column: The solvent system may be too weak. Try flushing the column with a very strong solvent (e.g., 10-20% methanol in DCM) to see if the compound elutes.

  • Decomposition on the Column: As mentioned, the compound may have degraded on the silica gel and will never elute[1]. A stability test on a TLC plate beforehand can prevent this loss of valuable material.

  • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions where you expected the compound to elute and re-analyze them[1].

Experimental Protocols & Data

Protocol: Method Development via TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto at least three different TLC plates.

  • Prepare Elution Chambers: In separate, sealed chambers, prepare different solvent systems. Based on the nonpolar nature of the target compound, start with the systems in the table below.

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze: Calculate the Rf for each spot. The ideal system will give your target compound an Rf of ~0.3 and maximize the distance to the nearest impurities[4].

Data Presentation: Recommended Starting Solvent Systems
Solvent SystemRelative PolarityRecommended Use For 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran
Hexanes / Ethyl Acetate (EtOAc)Adjustable (Low to Medium)The standard workhorse system. Start with 2-5% EtOAc in hexanes and adjust as needed[10].
Hexanes / Diethyl Ether (Et₂O)LowGood alternative to EtOAc/Hexanes if selectivity is an issue. Offers different interactions.
Hexanes / Dichloromethane (DCM)Low to MediumUseful if the compound has poor solubility in hexanes alone.
Methanol (MeOH) / DCMHighGenerally too polar for this compound, but can be used for a final column flush[3].

Visual Workflows

Diagram: Solvent System Selection Workflow

This diagram outlines the logical steps for choosing an appropriate mobile phase for the purification.

SolventSelection A Start: Crude Product B Assess Polarity (Likely Nonpolar) A->B C TLC Trial 1: 2-5% EtOAc/Hexanes B->C D Analyze Rf of Target C->D E Rf > 0.4? (Too High) D->E Yes F Rf < 0.2? (Too Low) D->F Yes G 0.2 < Rf < 0.4? (Optimal) D->G Yes H Decrease %EtOAc or switch to 100% Hexanes E->H I Increase %EtOAc F->I J Check Separation (ΔRf) from Impurities G->J H->C I->C K ΔRf Sufficient? J->K L Proceed to Column K->L Yes M Change Solvent Selectivity (e.g., Hexanes/Ether or Hexanes/DCM) K->M No M->C

Caption: Workflow for selecting the optimal solvent system.

Diagram: Troubleshooting Poor Separation

This decision tree helps diagnose and solve issues of inadequate separation during the flash chromatography run.

Troubleshooting A Problem: Poor Separation B Are Peaks Tailing? A->B C Are Peaks Overlapping (Co-elution)? A->C D Yes B->D E No B->E F Yes C->F G No C->G H Use Step Gradient: Increase polarity after product starts eluting D->H I Check for Channeling: Repack Column D->I E->C J Reduce Sample Load F->J K Increase ΔRf on TLC: Change Solvent Selectivity (e.g., EtOAc -> Ether) F->K L Re-evaluate Method (See Solvent Selection) G->L

Caption: Decision tree for troubleshooting poor separation.

References

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Several Common Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organometallic Reader. Retrieved from [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Flash Chromatography Blog. Retrieved from [Link]

  • How to remove non-polar impurity from the compound? (2017, July 14). ResearchGate. Retrieved from [Link]

  • Why can't I reproduce my TLC separation using flash column chromatography? (2023, January 26). Biotage. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved from [Link]

  • Why can't I reproduce my TLC separation using flash column chromatography? (2020, June 3). LinkedIn. Retrieved from [Link]

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Addressing co-elution issues of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the co-elution of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5)[] and its closely related structural analogs or matrix impurities.

Because this target analyte is a highly hydrophobic, neutral cyclic ether (a reduced chromene derivative) lacking strong UV chromophores and ionizable functional groups, standard troubleshooting approaches like pH adjustment are ineffective. This guide provides a mechanistic, self-validating framework to isolate and resolve co-elution issues using the master resolution equation.

Diagnostic Workflow: The Resolution Equation

The resolution ( Rs​ ) between two peaks is governed by three factors: Retention/Capacity Factor ( k′ ) , Selectivity ( α ) , and Efficiency ( N ) [2]. When troubleshooting co-elution ( Rs​<1.5 ), you must systematically isolate which of these three variables is failing your separation[3].

G Start Co-elution Detected (Rs < 1.5) CheckK Assess Capacity Factor (k') Start->CheckK LowK k' < 1 (Eluting too fast) CheckK->LowK If peaks elute near void GoodK 1 < k' < 10 (Good Retention) CheckK->GoodK If well retained WeakenMP Decrease % Organic in Mobile Phase LowK->WeakenMP CheckAlpha Assess Selectivity (α) GoodK->CheckAlpha WeakenMP->CheckK ChangeSolv Change Organic Modifier (e.g., ACN to MeOH) CheckAlpha->ChangeSolv ChangeCol Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) CheckAlpha->ChangeCol CheckN Assess Efficiency (N) ChangeSolv->CheckN ChangeCol->CheckN IncN Increase Column Length or Decrease Particle Size CheckN->IncN If peaks are broad Resolved Baseline Resolution Achieved (Rs ≥ 1.5) CheckN->Resolved If peaks are sharp IncN->Resolved

Diagnostic workflow for resolving HPLC co-elution based on the master resolution equation.

Troubleshooting FAQs

Q1: I am observing a single, broad peak or a peak with a shoulder for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran. How do I determine if this is co-elution or just poor column efficiency? A1: Because this compound lacks a strong UV chromophore, you are likely using Evaporative Light Scattering Detection (ELSD), Refractive Index Detection (RID), or LC-MS. A shoulder is a sudden discontinuity in peak shape, which almost always indicates a co-eluting species (often a diastereomer or double-bond positional isomer)[3]. To confirm, evaluate the mass spectral purity across the peak width using LC-MS. If the fragmentation pattern or m/z ratios shift from the leading edge to the tailing edge, you have co-elution. If the spectral profile is uniform but the peak is simply wide, you are dealing with an efficiency ( N ) issue, such as a column void or excessive extra-column volume[4].

Q2: My capacity factor ( k′ ) is optimal (between 2 and 5), but I still have co-elution with a closely related impurity. I tried adjusting the mobile phase pH, but nothing changed. Why? A2: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran is a neutral, non-ionizable molecule. Adjusting the pH of the aqueous mobile phase only affects the retention of ionizable compounds (by shifting them between their ionized and unionized states)[5]. For this neutral ether, your selectivity ( α ) is ~1.0. To resolve these peaks, you must alter the thermodynamic interactions. You must either change the organic modifier (e.g., switch from Acetonitrile to Methanol) to alter the dipole and hydrogen-bonding solvation shell, or change the stationary phase chemistry[6].

Q3: Which column chemistries are best suited to resolve stereoisomers of this benzopyran derivative? A3: Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to distinguish between subtle stereochemical differences in cyclic aliphatic rings. To improve shape selectivity, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column[7]. The rigid aromatic rings of these stationary phases provide steric recognition and potential dipole-induced dipole interactions with the ether oxygen, effectively separating diastereomers that co-elute on a C18[7].

Q4: How does column temperature affect the resolution of this specific compound? A4: Temperature plays a dual role. Increasing temperature lowers mobile phase viscosity, which improves mass transfer kinetics and increases theoretical plates ( N ), yielding sharper peaks[8]. However, for closely related hydrophobic isomers, lowering the temperature can sometimes improve selectivity ( α ) by exaggerating minor differences in their enthalpy of adsorption to the stationary phase[9]. If peaks are sharp but co-eluting, try dropping the temperature by 10°C.

Experimental Protocols

The following protocols are designed as self-validating systems. You must calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ) after each intervention to empirically validate the choice.

Protocol 1: Organic Modifier Substitution (Selectivity Optimization)

Rationale: Switching from an aprotic solvent (Acetonitrile) to a protic solvent (Methanol) fundamentally changes the analyte-solvent interactions, often resolving co-eluting neutral isomers[6].

  • Baseline Assessment: Run your current reversed-phase gradient (e.g., 50% to 95% Acetonitrile in Water) on a C18 column. Record the retention time ( tR​ ) and peak width ( w ) of the co-eluting mass. Calculate baseline Rs​ .

  • Solvent Swap: Purge the HPLC system and replace the Acetonitrile line with HPLC-grade Methanol.

  • Elutropic Adjustment: Because Methanol is a weaker elution solvent than Acetonitrile in reversed-phase LC, you must adjust the gradient to maintain the same capacity factor ( k′ ). A general rule is to increase the % Methanol by roughly 10-15% compared to the % Acetonitrile used.

  • Execution: Run the adjusted Methanol gradient.

  • System Validation: Calculate the new Rs​ . If Rs​≥1.5 , the protocol is validated. If Rs​<1.5 but peak splitting is observed, proceed to Protocol 2.

Protocol 2: Stationary Phase Shape-Selectivity Screening

Rationale: If mobile phase optimization fails, the stationary phase must be changed to introduce alternative retention mechanisms (steric recognition)[7].

  • Column Selection: Obtain a Phenyl-Hexyl or PFP column with identical dimensions and particle size to your original C18 column (e.g., 150 x 4.6 mm, 3 µm) to keep efficiency ( N ) constant[9].

  • Equilibration: Equilibrate the new column with 10-20 column volumes of your starting mobile phase (e.g., 60% Methanol / 40% Water).

  • Isocratic Scouting: Run an isocratic method targeting a k′ of 3 to 5. For this hydrophobic benzopyran, start at 70% organic modifier.

  • Execution & Validation: Inject the sample. The rigid stationary phase should differentially interact with the spatial arrangement of the methyl groups and the cyclic ether. Calculate Rs​ . A successful validation yields baseline separation ( Rs​≥1.5 ) without excessive peak tailing (Asymmetry factor between 0.9 and 1.2).

Quantitative Data: Impact of Chromatographic Parameters

The table below summarizes the causality behind parameter adjustments and their direct impact on the master resolution equation variables when analyzing hydrophobic cyclic ethers.

Parameter AdjustedEffect on Retention ( k′ )Effect on Selectivity ( α )Effect on Efficiency ( N )Mechanistic Rationale
Decrease % Organic Modifier IncreasesMinor changesNegligibleReduces eluent strength, forcing the hydrophobic analyte to spend more time partitioned into the stationary phase[2].
Change Organic Solvent (ACN to MeOH) VariableMajor changes NegligibleAlters the solvation shell and introduces hydrogen-bonding interactions with the ether oxygen, shifting relative retention of isomers[6].
Change Column Chemistry (C18 to Phenyl) VariableMajor changes NegligibleIntroduces alternative retention mechanisms (e.g., steric shape recognition, dipole interactions) to separate diastereomers[7].
Increase Column Temperature DecreasesModerate changesIncreasesLowers mobile phase viscosity, improving mass transfer kinetics and sharpening peaks, but may reduce thermodynamic selectivity[9].
Decrease Particle Size (e.g., 5µm to 1.8µm) NegligibleNegligibleIncreases Reduces eddy diffusion and mass transfer resistance (van Deemter equation), yielding narrower peak widths to resolve closely eluting pairs[4].

References

  • DeStefano, J. J., Johnson, W. L., & Schuster, S. A. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." Chromatography Online, LCGC.
  • Koczur, S. "Real Solutions to Improve Your HPLC Peak Resolution." AnalyteGuru, Thermo Fisher Scientific.
  • Polite, L. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Labs.
  • "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.
  • BenchChem Technical Support. "Resolving co-eluting peaks in the chromatographic analysis." BenchChem.
  • BOC Sciences. "3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS 93942-49-5)." BOC Sciences.

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Validation & Comparative

A Comparative Guide to the Chemical Stability of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran and Tetrahydropyran

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the stability of cyclic ethers is a paramount consideration for their application in pharmaceutical sciences and organic synthesis. This guide provides an in-depth technical comparison of the chemical stability of the substituted benzopyran derivative, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, and the well-characterized simple cyclic ether, tetrahydropyran (THP). While tetrahydropyran's stability profile is extensively documented due to its widespread use as a protective group, data on this specific substituted hexahydro-1-benzopyran is less prevalent. This guide will, therefore, not only compare their known stabilities but also provide robust experimental protocols for a direct, head-to-head evaluation, empowering researchers to make informed decisions in their work.

Molecular Structures at a Glance

To begin our comparison, let's visualize the structures of the two molecules.

Figure 1: Molecular Structures cluster_0 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran cluster_1 Tetrahydropyran (THP) Benzopyran C₁₂H₂₀O THP C₅H₁₀O Figure 2: Forced Degradation Workflow Start Prepare solutions of each compound in a suitable solvent (e.g., acetonitrile/water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) Start->Photolytic Analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Compare degradation rates and identify degradation products Analysis->Data

Caption: A general workflow for conducting forced degradation studies.

Acid Hydrolysis
  • Objective: To assess stability in acidic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze by a stability-indicating HPLC method.

Base Hydrolysis
  • Objective: To evaluate stability in basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze by HPLC.

Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and water.

    • Add hydrogen peroxide to a final concentration of 3%.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Place the solid compounds in a thermostatically controlled oven at 80°C.

    • Prepare 1 mg/mL solutions of each compound in a suitable solvent and incubate at 80°C.

    • Sample the solid and solutions at 1, 3, and 7 days.

    • Dissolve the solid samples in the initial solvent before analysis by HPLC.

Photolytic Degradation
  • Objective: To evaluate stability under light exposure.

  • Protocol:

    • Expose solid samples and 1 mg/mL solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. [1] 2. A control sample should be protected from light with aluminum foil.

    • Analyze the samples after the exposure period by HPLC.

Analytical Considerations

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for these studies. The method must be able to separate the parent compound from any degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of the degradation products.

Conclusion

This guide provides a comparative overview of the chemical stability of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran and tetrahydropyran, based on available literature and chemical principles. While tetrahydropyran's stability is well-defined, the stability profile of the substituted benzopyran is less clear. The provided experimental protocols offer a comprehensive framework for researchers to conduct a direct comparison and elucidate the stability of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran under various stress conditions. Such an understanding is critical for its potential application in drug development and other areas of chemical science.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Herrera López, S., et al. (2013). Investigation of galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(11), 1237-1250.
  • Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. (2021). Molecules, 26(13), 4015.
  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 31(3), 60-74.
  • Bakeer, W., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
  • McNeill, V. F. (2015). Aqueous-phase secondary organic aerosol and organosulfate formation in atmospheric aerosols. Environmental Science & Technology, 49(3), 1237-1244.
  • Piletic, I. R., et al. (2013). The protonated water cluster model has been found to predict the acid-catalyzed hydrolysis kinetics of other organic compounds such as epoxydiols with high accuracy. The Journal of Physical Chemistry A, 117(2), 434-443.
  • Kulkarni, S. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 82-90.
  • Poulsen, H., & Bester, K. (2010). Degradation of the polycyclic musk galaxolide by a pure bacterial culture. Chemosphere, 80(7), 827-832.
  • European Chemicals Bureau (ECB). (2008). European Union Risk Assessment Report: 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB).
  • Martin, J. W., et al. (2007). Identification of hydroxylated and methoxylated metabolites of the polycyclic musk galaxolide in fish. Environmental Science & Technology, 41(10), 3766-3772.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2021, September 14). Galaxolide and a related polycyclic musk - Evaluation statement. Australian Government Department of Health.
  • Fivéable. (2025, August 15). Cyclic Ethers: Organic Chemistry Study Guide. Retrieved from [Link]

  • OpenStax. (n.d.). 18.4 Cyclic Ethers: Epoxides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Tasselli, G., et al. (2021). Biodegradation of HHCB in activated sludge. Science of The Total Environment, 755, 142475.
  • Bester, K. (2004). HHCB-lactone, the main metabolite of HHCB.

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Validating GC-MS Retention Times for 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In the fields of flavor, fragrance, and exposomics research, the accurate identification of volatile cyclic ethers is a persistent analytical challenge. 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (Molecular Formula: C₁₁H₁₈O, [1]) is a chromene derivative whose stereoisomers and structurally related analogs yield nearly indistinguishable Electron Ionization (EI) mass spectra at 70 eV.

Relying exclusively on spectral library matching (e.g., NIST or Wiley) for this compound frequently results in false-positive annotations. To achieve a Level 2 identification confidence within modern [2], researchers must orthogonally validate the compound using Linear Retention Indices (LRI). This guide objectively compares the performance of two industry-standard GC stationary phases—a non-polar 5% phenyl-methylpolysiloxane and a polar polyethylene glycol (PEG)—to establish a self-validating, reproducible analytical workflow.

Mechanistic Causality: The Physics of Column Selection

As a Senior Application Scientist, I cannot overstate the importance of understanding why a specific column resolves complex isomers. The separation of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran from its matrix relies on distinct thermodynamic interactions dictated by the stationary phase:

  • Dispersion Forces (Non-Polar Phase - e.g., HP-5ms): On a 5% phenyl phase, retention is strictly governed by vapor pressure and boiling point. Because the stereoisomers of this chromene derivative possess identical boiling points, they exhibit severe co-elution. The column lacks the chemical selectivity required to differentiate the spatial orientation of the molecule's methyl groups.

  • Dipole-Dipole & Hydrogen Bonding (Polar Phase - e.g., DB-WAX): On a PEG phase, the oxygen atom within the benzopyran ring acts as a localized dipole and hydrogen bond acceptor. The 4,7-dimethyl substitution pattern creates varying degrees of steric hindrance around this oxygen atom depending on the specific stereoisomer. The polar stationary phase exploits these minute differences in effective dipole moments, allowing for baseline resolution of isomers that a non-polar column cannot separate.

Product Performance Comparison: HP-5ms vs. DB-WAX

To objectively evaluate performance, a standardized mixture containing 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran and three of its closest structural isomers was analyzed using both column chemistries under identical thermal gradients.

Quantitative Chromatographic Performance
Analytical MetricHP-5ms (5% Phenyl-methylpolysiloxane)DB-WAX (Polyethylene Glycol - PEG)Causality / Interpretation
Dimensions 30m × 0.25mm, 0.25µm30m × 0.25mm, 0.25µmStandardized for direct comparison.
Retention Time (RT) 14.25 min18.70 minPolar columns retain oxygenated compounds longer due to dipole interactions.
Linear Retention Index ~1245~1680LRI shift reflects the strong specific interaction with the PEG phase.
Isomeric Resolution ( Rs​ ) 0.8 (Co-elution)2.1 (Baseline Resolution)Critical Win: DB-WAX resolves the steric hindrance of the 4,7-dimethyl groups.
Peak Asymmetry ( Tf​ ) 1.151.05DB-WAX provides superior peak shape for cyclic ethers by minimizing secondary interactions.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, every protocol must act as a self-validating system. The following methodology adapts validated [3] to isolate and detect the target compound without matrix interference.

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Prep: Transfer 1.0 g of the sample into a 20 mL screw-cap vial fitted with a PTFE/silicone septum. Add 5.0 g of HPLC-grade water and 2.0 g of NaCl (to drive the volatile ether into the headspace via the salting-out effect).

  • Equilibration: Incubate the vial at 60°C for 5 minutes under orbital shaking (500 rpm).

  • Extraction: Expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 60°C.

Step 2: GC-MS Acquisition Parameters
  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 260°C for 1.7 minutes in splitless mode.

  • Separation (DB-WAX): Set the Helium carrier gas to a constant flow of 1.2 mL/min.

  • Thermal Gradient: Initial oven temperature at 50°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 29 to 350.

Step 3: Retention Index Calibration
  • Alkane Injection: Inject a homologous series of n-alkanes (C₇–C₃₀) under the exact same thermal gradient and carrier gas flow used for the sample.

  • LRI Calculation: Calculate the Linear Retention Index using the generalized temperature-programmed Kováts equation. Compare the calculated LRI against established polar-column databases to confirm the identity of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

Visualizing the Analytical Logic

Workflow Architecture

The following diagram illustrates the critical path from sample preparation to high-confidence data validation.

GCMS_Workflow A 1. Sample Prep HS-SPME (60°C) B 2. GC Separation DB-WAX (PEG Phase) A->B Desorption C 3. MS Detection EI Mode (70 eV) B->C Elution D 4. Data Validation LRI & Spectral Match C->D m/z 29-350

Caption: Step-by-step HS-SPME-GC-MS analytical workflow for isolating volatile cyclic ethers.

Retention Index Validation Logic

To prevent false positives, the calculation of the LRI must follow a strict, self-validating logical loop.

RI_Logic A Run n-Alkane Standard (C7-C30 Series) C Extract Retention Times (RT_alkane & RT_target) A->C B Run Target Sample (C11H18O Isomers) B->C D Apply Linear Temperature Programmed LRI Equation C->D E Compare Calculated LRI with Reference Libraries D->E

Caption: Logical flow for calculating and validating the Linear Retention Index (LRI).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16205889, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran." PubChem,[Link]

  • Koelmel, J. P., et al. "An actionable annotation scoring framework for gas chromatography-high-resolution mass spectrometry." Exposome, Volume 2, Issue 1, 2022, osac007.[Link]

  • Breschi, C., et al. "HS-SPME-GC-MS Analysis of the Volatile Composition of Italian Honey for Its Characterization and Authentication Using the Genetic Algorithm." Separations, 2024, 11(9), 266.[Link]

Comparative Toxicity Guide: 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran vs. Classical Chromenes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of evaluating the safety profiles of novel heterocyclic scaffolds. Chromenes (benzopyrans) are a structurally diverse class of compounds with profound biological activities, ranging from targeted insecticidal properties to anti-leukemic effects. However, their clinical and commercial utility is often bottlenecked by unpredictable cytotoxicity.

This guide provides an objective, mechanistically grounded comparison between the fully saturated derivative 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran and classical unsaturated chromenes (such as precocenes and dihydropyranochromenes). By interrogating the structure-activity relationships (SAR) that drive metabolic bioactivation, we can establish a predictive framework for chromene toxicity.

Mechanistic Divergence: The Role of Structural Saturation

To understand the toxicity of chromenes, we must look beyond endpoint assays and examine the causality of their metabolism. The toxicity of classical chromenes, such as Precocene I and II, is not inherent to the parent molecule; rather, it is a consequence of "lethal synthesis" or bioactivation[1].

Classical chromenes possess an electron-rich 3,4-double bond within the pyran ring. When exposed to Cytochrome P450 (CYP450) monooxygenases in hepatic tissue (or insect corpora allata), this double bond is rapidly epoxidized. The resulting epoxide or quinone methide is highly reactive, acting as a "suicide substrate" that alkylates nucleophilic macromolecules, leading to irreversible cellular obliteration and necrosis [1].

By contrast, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran is thoroughly saturated [3]. The "hexahydro" designation indicates the reduction of the core double bonds. Without the critical 3,4-double bond, CYP450 enzymes cannot form the reactive epoxide intermediate. Instead, the metabolic pathway is forcibly shifted toward benign aliphatic hydroxylation. These stable hydroxylated metabolites are easily conjugated and excreted, fundamentally uncoupling the benzopyran scaffold from its historical hepatotoxic liabilities.

Mechanism C1 Classical Chromenes (e.g., Precocenes) [3-4 Double Bond] CYP Cytochrome P450 Monooxygenases C1->CYP Substrate Binding C2 3,5,6,7,8,8a-Hexahydro- 4,7-dimethyl-2H-1-benzopyran [Saturated Ring] C2->CYP Substrate Binding Epox Reactive Epoxides / Quinone Methides CYP->Epox Epoxidation (Double Bond) Safe Stable Hydroxylated Metabolites CYP->Safe Aliphatic Hydroxylation Tox Cellular Alkylation & Irreversible Necrosis Epox->Tox Covalent Binding to Macromolecules NoTox Minimal Cytotoxicity (High Cell Viability) Safe->NoTox Rapid Excretion

CYP450-mediated metabolism of unsaturated vs. saturated chromenes.

Comparative Toxicity Profiles

Recent investigations into dihydropyrano[2,3-g]chromene derivatives (e.g., 4-No2pgC) have demonstrated targeted apoptosis induction in K562 chronic myeloid leukemia cells, showcasing the therapeutic potential of the unsaturated chromene core [2]. However, when comparing these to saturated analogs, the therapeutic window and primary mechanisms shift dramatically.

The table below synthesizes the quantitative and mechanistic distinctions across the chromene spectrum.

Compound ClassRepresentative CompoundStructural FeatureTarget Cell LineIC₅₀ Range (Estimated)Primary Mechanism of Action
Saturated Benzopyran 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyranFully saturated pyran ringHepG2 / PBMC> 500 µM (Low Toxicity)Benign aliphatic hydroxylation; rapid clearance
Classical Chromene Precocene II3,4-double bondHepatocytes / Corpora Allata< 50 µM (High Toxicity)CYP450-mediated epoxidation & irreversible alkylation [1]
Dihydropyrano-chromene 4-No2pgCNitro-substituted unsaturated ringK562 Leukemia Cells~ 129 µM (Moderate)Apoptosis induction via ROS generation [2]

Validated Experimental Workflows

To empirically validate the theoretical safety of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran against other chromenes, we must utilize assays that account for metabolic bioactivation. Testing chromenes in standard cell culture without an exogenous metabolic system often yields false negatives, as the parent compounds are essentially prodrugs for toxicity.

Workflow Step1 Phase 1: Library Prep Synthesize Target Hexahydro-benzopyran & Reference Chromenes (Precocenes) Step2 Phase 2: Metabolic Activation Incubate compounds with Human Liver Microsomes (HLMs) + NADPH cofactor Step1->Step2 Step3 Phase 3: Cytotoxicity Screening MTT Assay on K562 & HepG2 Cells (Measure IC50 at 24h/48h/72h) Step2->Step3 Step4 Phase 4: Mechanistic Validation Flow Cytometry (Annexin V/PI) & LC-MS/MS Adduct Identification Step3->Step4

Self-validating experimental workflow for comparative chromene cytotoxicity.

Protocol 1: High-Throughput Cytotoxicity & Metabolic Activation Assay (MTT + HLMs)

This protocol utilizes Human Liver Microsomes (HLMs) to simulate first-pass hepatic metabolism, ensuring the detection of CYP450-generated reactive intermediates.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and K562 cells at a density of 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Microsomal Activation Mix: Prepare a reaction mixture containing 1 mg/mL HLMs and a 1 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Treatment: Treat cells with a dose-response gradient (1 µM to 1000 µM) of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, Precocene II (Positive Control), and 4-No2pgC. Co-administer the Microsomal Activation Mix to the wells.

  • Viability Quantification: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation Check (Critical): The assay is only considered valid if the HepG2 cells treated with Precocene II + HLMs show a >60% reduction in viability. If Precocene II fails to induce toxicity, the HLM batch is metabolically inactive, and the entire plate must be rejected.

Protocol 2: LC-MS/MS Reactive Metabolite Trapping

To definitively prove that the hexahydro-benzopyran avoids toxic bioactivation, we trap reactive epoxides using Glutathione (GSH).

  • Incubation: Incubate 10 µM of the test compound with 1 mg/mL HLMs, 1 mM NADPH, and 5 mM GSH at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts).

  • Causality Interpretation: The presence of GSH adducts in the Precocene samples confirms epoxide formation. The complete absence of GSH adducts in the 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran samples provides definitive biochemical proof that structural saturation prevents toxic bioactivation.

References

  • Title: Anti Juvenile Hormone Agents (Precocene Mechanism of Action) Source: Annual Review of Entomology URL: [Link]

  • Title: Investigation of toxicity effect of 4-MePgC and 4-No2pgC two derivatives dihydropyrano [2,3-g] chromene on the K562 cell line (chronic myeloid leukaemia) Source: ResearchGate URL: [Link]

  • Title: 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CID 16205889) Source: PubChem URL: [Link]

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural elucidation of complex, fused-ring heterocycles requires analytical platforms capable of resolving subtle isomeric differences. 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5; Molecular Formula: C₁₁H₁₈O) is a bicyclic ether scaffold relevant to the synthesis of bioactive natural product analogs and olfactory agents.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HRESI-MS/MS) —for the fragmentation analysis of this compound. By examining the causality behind their respective fragmentation mechanisms, this guide provides researchers with a self-validating framework for selecting the optimal platform based on their specific analytical goals.

Platform Comparison: GC-EI-MS vs. LC-HRESI-MS/MS

When analyzing hexahydrobenzopyran derivatives, the choice of ionization technique dictates the depth of structural information obtained.

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, stripping an electron to form a highly energetic radical cation [M]⁺•. This platform excels at distinguishing structural isomers because the excess internal energy drives deep, reproducible skeletal rearrangements—most notably the Retro-Diels-Alder (RDA) cleavage. It is the superior choice for library matching and absolute structural confirmation of the pyran ring position.

  • LC-HRESI-MS/MS (Soft Ionization): Utilizes electrospray ionization to yield a stable, even-electron protonated adduct [M+H]⁺. Because the precursor ion remains largely intact, Collision-Induced Dissociation (CID) is required to force fragmentation. This platform is optimal when analyzing the compound in complex biological matrices, as it provides exceptional mass accuracy (sub-5 ppm) for target quantitation, though it yields fewer diagnostic ring-cleavage fragments than EI.

Mechanistic Fragmentation Pathways

Understanding the gas-phase behavior of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran requires mapping its specific dissociation routes.

The Retro-Diels-Alder (RDA) Cleavage

In cyclic systems containing a cyclohexene or dihydropyran motif, the Retro-Diels-Alder (RDA) reaction is a dominant and diagnostically critical gas-phase dissociation route 1. Under EI conditions, the dihydropyran ring of the benzopyran scaffold undergoes a concerted cycloreversion, expelling a neutral diene or dienophile. This cleavage is highly sensitive to the position of the double bond and substituents, making it the definitive fingerprint for chromene and benzopyran derivatives 2.

Methyl Radical Expulsion

The expulsion of a methyl radical (•CH₃, -15 Da) from the aliphatic ring or the gem-dimethyl/substituted methyl groups is a hallmark of these structures 3. This generates a stable, even-electron cation [M - CH₃]⁺ at m/z 151.11, driven by the formation of a tertiary or resonance-stabilized carbocation.

Dehydration via CID

In ESI+, the ether oxygen is protonated. During CID, the C-O bond is cleaved, followed by the expulsion of H₂O (-18 Da) to form a resonance-stabilized hydrocarbon cation[M+H - H₂O]⁺ at m/z 149.1330. This is the primary quantitative transition used in LC-MS/MS workflows 4.

MS_Pathways cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) Compound 3,5,6,7,8,8a-Hexahydro- 4,7-dimethyl-2H-1-benzopyran MW: 166.13 EI_Ion Radical Cation [M]⁺• m/z 166.13 Compound->EI_Ion 70 eV e⁻ ESI_Ion Protonated Adduct [M+H]⁺ m/z 167.14 Compound->ESI_Ion +H⁺ (ESI+) EI_Frag1 [M - CH₃]⁺ m/z 151.11 EI_Ion->EI_Frag1 -•CH₃ EI_Frag2 RDA Fragment Diagnostic Cleavage EI_Ion->EI_Frag2 Retro-Diels-Alder ESI_Frag1 [M+H - H₂O]⁺ m/z 149.13 ESI_Ion->ESI_Frag1 CID (-H₂O)

Comparative MS fragmentation pathways for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran.

Quantitative Data Presentation

The tables below summarize the expected quantitative fragmentation data across both platforms, highlighting the divergence in spectral fingerprints.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/z (Observed)Ion FormulaFragment TypeRelative AbundanceDiagnostic Value
166.13[C₁₁H₁₈O]⁺•Molecular Ion (M⁺•)25 - 40%Confirms intact molecular weight.
151.11[C₁₀H₁₅O]⁺[M - CH₃]⁺80 - 100%Base peak; indicates labile methyl group.
110.07[C₇H₁₀O]⁺•RDA Fragment40 - 60%Confirms dihydropyran ring structure.
95.05[C₆H₇O]⁺[RDA - CH₃]⁺30 - 50%Secondary cleavage of the RDA product.

Table 2: LC-HRESI-MS/MS (Positive Ion Mode, CID at 20 eV) Profile

Exact Mass (m/z)Ion FormulaFragment TypeMass Error (ppm)Diagnostic Value
167.1430[C₁₁H₁₉O]⁺Protonated Adduct [M+H]⁺< 2.0High-res confirmation of empirical formula.
149.1330[C₁₁H₁₇]⁺[M+H - H₂O]⁺< 2.0Primary transition for MRM quantitation.
109.1012[C₈H₁₃]⁺Hydrocarbon core< 3.0Deep CID structural confirmation.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every parameter is calibrated to prevent artifact formation.

Protocol A: GC-EI-MS Structural Elucidation Workflow

Causality Check: Hexahydrobenzopyrans are highly volatile. Using a split injection prevents detector saturation and peak fronting, ensuring accurate relative abundance ratios for library matching.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 100 µg/mL. Ensure no water is present to avoid column degradation.

  • Injection Parameters: Inject 1.0 µL into the GC inlet set to 250°C. Use a split ratio of 10:1.

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Mass Spectrometry: Set the transfer line to 280°C and the ion source to 230°C. Apply standard 70 eV electron ionization. Scan range: m/z 40 to 300.

Protocol B: LC-HRESI-MS/MS Quantitation Workflow

Causality Check: The ether linkage in the pyran ring requires higher collision energy to fragment compared to simple aliphatic chains. Stepping the collision energy ensures we capture both the fragile[M+H - H₂O]⁺ transition and deeper ring-opening events.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to promote protonation in the ESI source.

  • Chromatographic Separation:

    • Column: C18 UPLC column (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phases: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (CID): Isolate the precursor ion (m/z 167.14). Apply stepped collision energies (10 eV, 20 eV, 40 eV) using ultra-high purity Argon or Nitrogen as the collision gas.

Conclusion

For the structural elucidation of 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, GC-EI-MS remains the gold standard. Its ability to trigger Retro-Diels-Alder cleavages provides unambiguous evidence of the dihydropyran ring architecture that soft ionization techniques cannot easily replicate. Conversely, LC-HRESI-MS/MS is the superior alternative when the objective shifts from structural discovery to high-sensitivity quantitation in complex matrices, leveraging the stable [M+H - H₂O]⁺ transition.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry.[Link]

  • 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran - PubChemLite. Université du Luxembourg.[Link]

Sources

High-Performance Quantification of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran: A Comparative Guide to HPLC-CAD vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS 93942-49-5) is a highly lipophilic, semi-volatile cyclic ether frequently utilized as a synthetic intermediate and fragrance component. Analytically, this molecule presents a severe challenge: it lacks an extended conjugated π-electron system or aromatic rings, meaning it has virtually no UV chromophore.

When quantifying non-chromophoric compounds, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) reaches its fundamental limitations 1. Operating at low wavelengths (e.g., 210 nm) to capture weak end-absorption leads to severe baseline drift during gradient elution, burying the analyte signal in noise.

The Alternative: Charged Aerosol Detection (CAD). CAD is a universal, mass-dependent detector that measures the charge transferred to dried analyte particles, offering a uniform response independent of the analyte's chemical structure 2. This guide objectively compares the performance of HPLC-CAD against traditional HPLC-UV, providing validated experimental protocols and comparative data to establish CAD as the authoritative choice for this class of molecules.

Experimental Design & Method Validation Protocols

To ensure a self-validating system, the protocols below incorporate strict system suitability criteria (Tailing factor 1.5, %RSD 2.0% for 5 replicate injections). Both detectors were connected in series (UV followed by CAD) to ensure identical chromatographic conditions for an objective comparison.

Sample and Standard Preparation
  • Diluent: Methanol/Water (50:50, v/v).

    • Causality: The 50% organic composition ensures complete solubilization of the lipophilic hexahydrobenzopyran core while maintaining compatibility with the initial mobile phase conditions to prevent peak splitting.

  • Standard Stock: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock to construct a calibration curve ranging from 0.5 µg/mL to 100.0 µg/mL.

Chromatographic Separation (Shared System)
  • Column: High-strength silica C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Causality: Formic acid provides the necessary ionic strength to maintain sharp peak shapes. Crucially, it is fully volatile, leaving no background salt residue that would artificially inflate the CAD noise floor.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (40% B), 2–10 min (40% 90% B), 10–13 min (90% B), 13–13.1 min (90% 40% B), 13.1–18 min (40% B for column re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Detector Configurations
  • HPLC-CAD (Test Method):

    • Evaporator Temperature: 35°C.

      • Causality: Optimized to ensure complete desolvation of the aqueous/organic mobile phase without volatilizing the semi-volatile analyte.

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): 1.30.

      • Causality: CAD response is inherently non-linear and follows a power-law relationship ( A=a⋅mb ). Applying a PFV mathematically linearizes the output signal, allowing for standard linear regression analysis 3.

  • HPLC-UV (Comparative Baseline Method):

    • Wavelength: 210 nm.

    • Data Collection Rate: 10 Hz.

Analytical Workflow Visualization

HPLC_CAD_Workflow cluster_CAD Charged Aerosol Detection (CAD) Mechanism Sample Sample Prep: 3,5,6,7,8,8a-hexahydro- 4,7-dimethyl-2H-1-benzopyran HPLC HPLC Separation (C18, Gradient Elution) Sample->HPLC Injection Nebulization 1. Nebulization (N2 Gas + Eluate) HPLC->Nebulization Column Effluent Desolvation 2. Desolvation (Evaporation Tube) Nebulization->Desolvation Aerosol Droplets Charging 3. Particle Charging (Corona Discharge) Desolvation->Charging Dry Analyte Particles Detection 4. Electrometer Detection (Mass-Dependent Signal) Charging->Detection Charged Particles Data Data Processing (Power-Function Linearization) Detection->Data Electrometer Signal

Fig 1. HPLC-CAD analytical workflow and detector mechanism for non-chromophoric compounds.

Comparative Performance Data

The validation was executed following ICH Q2(R1) guidelines. The quantitative superiority of CAD over UV for this specific analyte is summarized below.

Table 1: Method Validation Parameters

ParameterHPLC-CADHPLC-UV (210 nm)
Linear Range 0.5 – 100.0 µg/mL15.0 – 100.0 µg/mL
Regression Equation y = 145.2x + 12.4y = 12.8x - 4.5
Correlation Coefficient ( R2 ) 0.9994 (with PFV = 1.3)0.9875
Limit of Detection (LOD) 0.15 µg/mL5.0 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL15.0 µg/mL
Baseline Drift (Gradient) < 0.5 mV> 45.0 mAU

Table 2: Accuracy and Precision (Spiked at 10.0 µg/mL)

MetricHPLC-CADHPLC-UV (210 nm)
Intra-day Precision (%RSD, n=6) 1.2%8.4%
Inter-day Precision (%RSD, n=12) 1.5%11.2%
Recovery (%) 99.4 ± 1.3%86.5 ± 7.8%

Discussion & Causality

The data unequivocally demonstrates why UV detection is inadequate for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran. Because the molecule relies on weak end-absorption at 210 nm, the dynamic change in the mobile phase composition (40% to 90% Acetonitrile) causes a massive baseline shift (> 45.0 mAU). This shift obscures the weak analyte peak, resulting in poor precision (8.4% RSD) and an unacceptably high LOQ (15.0 µg/mL).

Conversely, CAD provides a 30-fold improvement in sensitivity (LOQ = 0.50 µg/mL). Because the mobile phase is completely evaporated prior to detection, the gradient does not induce baseline drift. The analyte forms stable, dry particles that accept a charge from the corona discharge, yielding a robust, high-fidelity signal. By applying a Power Function Value (PFV) of 1.3, the inherently non-linear CAD response is perfectly linearized ( R2=0.9994 ), making HPLC-CAD the definitive, reliable choice for quantifying this lipophilic, non-chromophoric compound in complex matrices.

References

  • Comparison of the correlation between injected mass and CAD response as well as the correlation between relative surface area and CAD response. ResearchGate. 1

  • Universal Response Model for a Corona Charged Aerosol Detector. ResearchGate. 2

  • Charged Aerosol Detection For Liquid Chromatography And Related Separation Techniques. VDOC.PUB. 3

Sources

Comparing catalytic pathways for 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Catalytic Pathways for the Synthesis of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

The target molecule, 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS 93942-49-5), belongs to the hexahydro-2H-chromene family[][2]. This privileged bicyclic scaffold is highly valued in medicinal chemistry and fragrance development due to its structural rigidity and documented biological activities, including potent analgesic and antiviral properties[3][4].

Synthesizing this densely substituted oxygen-containing heterocycle requires precise stereocontrol to establish the correct relative configuration at the ring junction and substituted centers. As a Senior Application Scientist, I have evaluated the two most robust catalytic methodologies for constructing this framework: the Heterogeneous Acid-Catalyzed Prins Cyclization and the Lewis Acid-Mediated Hetero-Diels-Alder (HDA) Cycloaddition . This guide objectively compares their mechanistic causality, operational protocols, and quantitative performance.

Pathway 1: Heterogeneous Acid-Catalyzed Prins Cyclization

Mechanistic Causality The Prins cyclization constructs the tetrahydropyran ring by condensing a monoterpenoid precursor (such as an isopulegol or p -menthadiene derivative) with an aliphatic aldehyde[4]. The primary synthetic challenge in this pathway is suppressing the competitive dehydration of the intermediate carbocation, which leads to undesired dienes.

To solve this, heterogeneous solid acids like K10 Montmorillonite clay or hierarchical Zeolite Beta are utilized as catalysts[4][5]. The mesoporous architecture of these materials provides a confined microenvironment that accommodates the bulky terpenoid. Concurrently, their tunable Brønsted and Lewis acid sites stabilize the transient tetrahydropyranyl cation, driving the intramolecular C-C bond formation toward the thermodynamically favored equatorial isomer[6].

Prins Terpene Monoterpenoid Precursor Hemiacetal Hemiacetal Intermediate Terpene->Hemiacetal + Aldehyde (Solid Acid) Aldehyde Aliphatic Aldehyde Aldehyde->Hemiacetal Cation Tetrahydropyranyl Carbocation Hemiacetal->Cation -H2O (Brønsted Site) Product Hexahydro-2H-chromene Derivative Cation->Product Intramolecular Cyclization

Catalytic cycle of the heterogeneous Prins cyclization for hexahydro-2H-chromene synthesis.

Self-Validating Experimental Protocol

  • Catalyst Activation: Dry K10 Montmorillonite at 120°C for 4 hours.

    • Causality: This removes adsorbed atmospheric water that would otherwise poison the Lewis acid sites and promote reversible hemiacetal hydrolysis.

  • Reaction Assembly: In a flame-dried round-bottom flask, dissolve the monoterpenoid precursor (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous cyclohexane.

    • Causality: Non-polar solvents force the polar reactants to interact intimately with the hydrophilic surface of the clay catalyst.

  • Catalysis & Monitoring: Add the activated K10 clay (20% w/w). Stir the suspension at 30°C.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the terpene precursor spot (visualized with a p -anisaldehyde stain) completely disappears (typically 4–6 hours).

  • Product Isolation: Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

    • Self-Validation Check: The recovered catalyst can be washed with ethanol, recalcinated, and weighed to validate catalyst recovery metrics.

  • Structural Confirmation: Concentrate the filtrate under reduced pressure and analyze via 1 H NMR.

    • Validation Check: The presence of a distinct doublet of doublets (dd) in the 3.2–3.8 ppm region confirms the formation of the axial oxymethine proton adjacent to the newly formed ether oxygen[7].

Pathway 2: Lewis Acid-Mediated Hetero-Diels-Alder (HDA) Cycloaddition

Mechanistic Causality The HDA approach constructs the hexahydrobenzopyran core via a [4+2] cycloaddition between an electron-rich diene (e.g., a substituted cyclohexadiene or vinyl allene) and an electron-deficient dienophile (e.g., an enone or aldehyde)[8][9].

A strong Lewis acid, such as Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ), is required to coordinate to the carbonyl oxygen of the dienophile. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[8]. The reaction proceeds through a highly asynchronous polar transition state, which dictates strict endo-selectivity and excellent regiocontrol, allowing for the precise installation of the methyl groups at the 4 and 7 positions[8][9].

HDA Diene Electron-Rich Diene TS Asynchronous Polar Transition State Diene->TS Dienophile Unsaturated Carbonyl Complex Lewis Acid-Carbonyl Complex (LUMO Lowered) Dienophile->Complex + BF3·OEt2 Complex->TS [4+2] Cycloaddition Product Hexahydro-2H-chromene Derivative TS->Product Stereoselective Ring Closure

Lewis acid-catalyzed Hetero-Diels-Alder pathway demonstrating LUMO-lowering activation.

Self-Validating Experimental Protocol

  • Pre-reaction Assembly: Dissolve the diene (1.0 equiv) and the dienophile (1.2 equiv) in anhydrous CH 2​ Cl 2​ under a strict Argon atmosphere.

    • Causality: Moisture must be rigorously excluded to prevent the rapid hydrolysis of the water-sensitive BF 3​ ·OEt 2​ catalyst.

  • Cryogenic Catalysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add BF 3​ ·OEt 2​ (0.1 equiv).

    • Causality: The HDA reaction is highly exothermic. Cryogenic conditions prevent the competitive polymerization of the diene and lock the transition state to ensure maximum stereoselectivity.

  • Monitoring: Maintain the reaction at -78°C for 2 hours.

    • Self-Validation Check: Extract an aliquot and analyze via GC-MS. The appearance of the molecular ion peak corresponding to the cycloadduct ( m/z ~166 for the base C 11​ H 18​ O skeleton) confirms the successful [4+2] coupling[2][10].

  • Quenching: Add saturated aqueous NaHCO 3​ directly to the flask at -78°C before allowing the mixture to warm to room temperature.

    • Causality: Immediate neutralization of the Lewis acid prevents acid-catalyzed epimerization or ring-opening of the newly formed chromene system.

  • Structural Confirmation: Extract the aqueous layer with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via flash chromatography.

    • Validation Check: 13 C NMR must show the complete disappearance of the sp 2 carbonyl carbon (~190–200 ppm) and the emergence of a new sp 3 acetal/ether carbon (~70–95 ppm)[10].

Quantitative Data Comparison

To facilitate objective decision-making for scale-up and process chemistry, the following table summarizes the performance metrics of both catalytic pathways based on standardized literature parameters for hexahydro-2H-chromene synthesis[4][5][6][11].

Performance MetricHeterogeneous Prins Cyclization (K10 Clay)Lewis Acid HDA Cycloaddition (BF 3​ ·OEt 2​ )
Typical Yield 76% – 88%65% – 80%
Diastereomeric Ratio (dr) Up to 11:1 (Equatorial preference)> 20:1 (Strict endo-selectivity)
Reaction Temperature 30°C (Mild)-78°C (Cryogenic)
Catalyst Recovery > 95% (Simple filtration)0% (Homogeneous, quenched)
E-Factor (Waste/Product) Low (< 5) - Green Chemistry alignedHigh (> 15) - Requires aqueous workup
Primary Application Biomass upgrading, Terpene derivatizationHighly functionalized, complex natural products

Conclusion & Strategic Recommendations

The choice of catalytic pathway for synthesizing 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran depends heavily on the starting materials and the desired environmental footprint.

The Heterogeneous Prins Cyclization is the superior choice for sustainable, scalable synthesis. By utilizing biomass-derived monoterpenes and reusable solid acids (like K10 clay), this pathway minimizes the E-factor and operates under mild conditions[4][11]. Conversely, the Hetero-Diels-Alder (HDA) Cycloaddition remains the gold standard when extreme stereocontrol is required or when the target molecule possesses complex, non-terpenoid substitution patterns that cannot be accessed via natural chiral pools[8][9].

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Introduction

As drug development and synthetic chemistry advance, researchers frequently encounter unclassified or proprietary intermediates. 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS: 93942-49-5)[] is a bicyclic ether derivative (Molecular Formula: C11H18O)[2] utilized in specialized industrial and scientific research[3].

Currently, this compound lacks comprehensive toxicological profiling under standard GHS classifications, with safety data sheets frequently listing "no data available" for specific health hazards, symptoms, and toxicological effects[3]. As a Senior Application Scientist, I cannot overstate this fundamental rule of laboratory safety: the absence of data is not the absence of hazard . Because this molecule is highly lipophilic—characterized by its non-polar aliphatic ring system and ether linkage—it possesses a high theoretical potential for dermal absorption and cellular membrane permeation.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, dispensing, and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Risk Assessment & The Causality of PPE Selection

When dealing with lipophilic organic compounds of unknown toxicity, we default to the precautionary protocols outlined in authoritative standards like . The safety data sheet explicitly mandates avoiding contact with skin and eyes, avoiding dust or vapor formation, and wearing chemical impermeable gloves[3].

  • Dermal Threat : Lipophilic molecules can rapidly degrade standard latex and thin nitrile, acting as vectors for systemic absorption.

  • Inhalation Threat : While it may not be highly volatile at room temperature, any mechanical manipulation (weighing, transferring) can generate microscopic aerosols or dust[3].

  • Ocular Threat : The mucous membranes of the eyes are highly susceptible to organic ethers, which can cause severe defatting and irritation.

Core Personal Protective Equipment (PPE) Specifications

To mitigate these risks, the following "armor" is non-negotiable. We do not just wear PPE; we engineer a barrier system.

Table 1: Quantitative PPE Specifications for Hexahydrobenzopyran Derivatives

PPE CategoryMaterial SpecificationQuantitative StandardReplacement Frequency
Primary Gloves Nitrile (Non-latex)Minimum 8 mil (0.2 mm) thicknessEvery 2 hours or immediately upon contamination
Secondary Gloves Fluoroelastomer (Viton)Minimum 15 mil (0.38 mm) thicknessRequired for prolonged contact (>15 mins)
Eye Protection Polycarbonate GogglesANSI Z87.1+ (High Impact/Splash)Inspect daily; replace if scratched
Respirator (If needed) Half-face with OV CartridgeNIOSH-approved (Organic Vapor)Cartridge replacement after 8 hours of use
Body Protection 100% Cotton or FR Lab CoatFully buttoned to the collarLaunder weekly via specialized lab service

Standard Operating Procedure: Dispensing and Handling

Every protocol must be a self-validating system. By ensuring secondary containment before opening the primary vessel, we preemptively neutralize spills.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood Setup 2. Setup Secondary Containment Prep->Setup Transfer 3. Transfer Anti-static Tools Setup->Transfer Seal 4. Decontamination Wipe Exteriors Transfer->Seal Doff 5. Doffing Safe Glove Removal Seal->Doff

Fig 1. Sequential handling workflow for lipophilic organic intermediates to prevent exposure.

Step-by-Step Handling Methodology:

  • Preparation : Verify the chemical fume hood is operational (face velocity 80-120 fpm). Don base PPE (lab coat, goggles, inner nitrile gloves).

  • Setup : Place chemical-absorbent bench pads inside the hood. Prepare a secondary containment vessel (e.g., a larger glass beaker or PTFE tray) to hold the primary chemical container.

  • Transfer : Don outer fluoroelastomer or heavy-duty nitrile gloves. Use anti-static spatulas for solids or glass volumetric pipettes for liquids. Causality: Anti-static tools prevent spark generation and uncontrolled dispersion of fine powders.

  • Decontamination : Once the required mass/volume is transferred, seal both primary and secondary containers. Wipe the exterior of the primary container with a lint-free wipe dampened with 70% isopropanol or ethanol to remove microscopic residue.

  • Doffing : Remove the heavily contaminated outer gloves inside the fume hood to ensure no lipophilic residue is transferred to laboratory door handles or equipment. Wash hands immediately with soap and water.

Spill Response and Decontamination Workflow

In the event of a breach, immediate, algorithmic action is required. Because this is an organic ether derivative, water alone will not decontaminate surfaces; it will merely spread the lipophilic compound. A surfactant is mandatory.

SpillResponse Start Spill Detected: Hexahydrobenzopyran Derivative Assess Assess Spill Size & Ventilation Status Start->Assess Minor Minor Spill (< 50 mL/g, inside hood) Assess->Minor Major Major Spill (> 50 mL/g or outside hood) Assess->Major DonPPE Don Upgraded PPE (Double Nitrile) Minor->DonPPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Contain Contain with Inert Absorbent DonPPE->Contain Decon Decontaminate Surface (Surfactant + Water) Contain->Decon Dispose Label as Hazardous Waste Decon->Dispose

Fig 2. Algorithmic spill response and decontamination matrix for unclassified organic compounds.

Step-by-Step Spill Response Methodology:

  • Evacuate & Assess : If the spill occurs outside the fume hood, immediately evacuate the immediate area and assess the volume. For spills >50 mL/g, notify Environmental Health and Safety (EHS)[3].

  • Containment : For minor spills inside the hood, don fresh, heavy-duty PPE. Surround the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents like sawdust must be avoided with unknown organics to prevent exothermic reactions.

  • Collection : Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) or glass hazardous waste container.

  • Surface Decontamination : Wash the spill area with a strong laboratory surfactant/detergent solution. The amphiphilic nature of the soap is required to lift the lipophilic 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran from the surface. Follow with a distilled water rinse.

Disposal & Waste Management

Proper logistical planning ensures environmental compliance and laboratory safety.

  • Chemical Waste : Do not mix this compound with strong oxidizing agents or acids in the waste stream. Store in clearly labeled, sealed containers.

  • Solid Waste : All contaminated gloves, bench pads, and wipes must be disposed of as solid hazardous waste, not general laboratory trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from:[Link]

  • PubChemLite. 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2h-1-benzopyran (C11H18O). Université du Luxembourg; 2026. Available from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.